molecular formula C20H21NO B1257460 Prc200-SS

Prc200-SS

Cat. No.: B1257460
M. Wt: 291.4 g/mol
InChI Key: RSZGIFQDUIROGN-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PRC200-SS, with the chemical name (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is an investigational small molecule that was studied as a potential antidepressant . It functions as a triple reuptake inhibitor (TRI) or serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . Its primary research value lies in its potent mechanism of action, which involves blocking the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . In vitro studies determined high-affinity binding to these transporters, with Kd values of 2.3 nM for SERT, 0.63 nM for NET, and 18 nM for DAT . This transporter profile results in increased extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions, as demonstrated in preclinical microdialysis studies . In behavioral models predictive of antidepressant activity, such as the forced-swim test and tail-suspension test, this compound significantly and dose-dependently reduced immobility, indicating efficacy comparable to reference antidepressants . A key finding from this research was that, despite its action on the dopamine transporter, this compound did not produce self-administration in rodent models, suggesting a low potential for abuse . It is critical for researchers to note that while this compound demonstrated a promising pharmacological profile, its further development as a therapeutic agent was discontinued. Preclinical toxicology studies in cynomolgus monkeys revealed dose-proportional kidney toxicity, specifically damaging the distal tubule and collecting duct . Therefore, this compound is offered as a reference compound for research purposes only. It is an essential tool for scientists studying the triple reuptake inhibition mechanism, the role of dopamine in depression, and the development of novel neuropsychiatric therapeutics. This product is labeled "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

(1S,2S)-3-(methylamino)-2-naphthalen-2-yl-1-phenylpropan-1-ol

InChI

InChI=1S/C20H21NO/c1-21-14-19(20(22)16-8-3-2-4-9-16)18-12-11-15-7-5-6-10-17(15)13-18/h2-13,19-22H,14H2,1H3/t19-,20-/m1/s1

InChI Key

RSZGIFQDUIROGN-WOJBJXKFSA-N

Isomeric SMILES

CNC[C@H](C1=CC2=CC=CC=C2C=C1)[C@@H](C3=CC=CC=C3)O

Canonical SMILES

CNCC(C1=CC2=CC=CC=C2C=C1)C(C3=CC=CC=C3)O

Synonyms

3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol
PRC200-SS

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Identification of the Target Protein for Prc200-SS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, "Prc200-SS" does not correspond to a publicly documented small molecule. This guide, therefore, presents a generalized yet detailed framework for the target identification of a novel bioactive compound, hypothetically named this compound, using established and cutting-edge methodologies.

Introduction

The identification of the direct molecular target of a bioactive small molecule is a critical step in drug discovery and chemical biology. It provides the mechanistic foundation for its therapeutic effects and potential off-target toxicities. This guide outlines a comprehensive strategy for the deconvolution of the protein target(s) of a novel compound, this compound. The workflow integrates label-free biophysical methods with affinity-based proteomics to identify and validate the target protein and its engagement in a cellular context.

Overall Target Identification Workflow

The process of identifying the target protein of this compound can be conceptualized as a multi-stage funnel, beginning with broad, unbiased screening methods and progressively narrowing down to specific, validated interactions.

G cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Functional Characterization A Cell Lysate Preparation B DARTS A->B C Affinity Purification-Mass Spectrometry (AP-MS) A->C D Mass Spectrometry (LC-MS/MS) B->D C->D E Cellular Thermal Shift Assay (CETSA) D->E F Isothermal Dose-Response (ITDR) E->F G Pathway Analysis F->G H Cellular Assays G->H I Identified & Validated Target Protein H->I

Figure 1: Overall workflow for this compound target identification.

Experimental Protocols

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method identifies target proteins based on the principle that small molecule binding can stabilize a protein's structure, making it resistant to proteolysis.[1][2][3] This technique is particularly advantageous as it does not require modification of the small molecule.[4][5]

Protocol:

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and lyse in M-PER buffer supplemented with protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Compound Treatment and Protease Digestion:

    • Aliquot 100 µg of protein lysate for each condition (e.g., DMSO control, 10 µM this compound, 50 µM this compound).

    • Incubate lysates with the compound or DMSO for 1 hour at room temperature.

    • Add pronase to a final concentration of 1:200 (pronase:protein) and incubate for 30 minutes at 25°C.

    • Stop the digestion by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Gel Electrophoresis and Band Excision:

    • Run the samples on an SDS-PAGE gel.

    • Stain the gel with a mass spectrometry-compatible silver stain.

    • Identify and excise bands that are present or more intense in the this compound-treated lanes compared to the DMSO control.

  • Mass Spectrometry:

    • Perform in-gel trypsin digestion of the excised bands.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins using a database search (e.g., Mascot, Sequest).

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a classic and powerful method for identifying binding partners of a small molecule.[6][7][8] This approach requires the synthesis of a this compound analog with a linker for immobilization on beads.

Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxyl group).

    • Covalently couple the this compound derivative to NHS-activated agarose beads.

    • Prepare control beads with no coupled compound.

  • Affinity Pulldown:

    • Incubate the this compound-coupled beads and control beads with 1-2 mg of cell lysate for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins using a low pH buffer or by competitive elution with an excess of free this compound.

  • Sample Preparation and Mass Spectrometry:

    • Neutralize the eluate and concentrate the proteins.

    • Separate the proteins by SDS-PAGE and perform in-gel trypsin digestion.

    • Analyze the peptides by LC-MS/MS.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein in a cellular environment upon ligand binding.[9][10][11] It is a crucial method for validating target engagement in intact cells or cell lysates.[12][13]

Protocol:

  • Cell Treatment and Heating:

    • Treat intact cells or cell lysates with this compound or DMSO control for a specified time.

    • Aliquot the samples and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the samples to room temperature.

  • Protein Extraction and Quantification:

    • Lyse the cells (if using intact cells) and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Quantify the amount of the putative target protein in the soluble fraction using Western blotting or other specific protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation

The quantitative data from the proteomics experiments should be summarized in clear and concise tables to facilitate the identification of high-confidence candidate proteins.

Table 1: Putative this compound Interacting Proteins Identified by AP-MS

RankProtein ID (UniProt)Gene NamePeptide Spectrum Matches (PSMs)Fold Change (this compound/Control)
1P12345TGT115225.3
2Q67890KIN28918.7
3A0A1B2STR36512.1
4P54321MET4439.8

Table 2: CETSA Isothermal Dose-Response (ITDR) Data for TGT1

This compound Conc. (µM)Normalized Soluble TGT1 Fraction (at 58°C)
0 (DMSO)1.00
0.11.05
11.35
51.82
101.95
501.98

Visualization of a Hypothetical Signaling Pathway

Assuming "TGT1" is identified and validated as the primary target of this compound, further investigation into its signaling pathway is warranted. The following diagram illustrates a hypothetical pathway where TGT1 is a kinase that, when inhibited by this compound, leads to a downstream cellular effect.

G cluster_pathway Hypothetical TGT1 Signaling Pathway Receptor Upstream Receptor TGT1 TGT1 (Target Kinase) Receptor->TGT1 Activates Substrate Downstream Substrate TGT1->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Prc200SS This compound Prc200SS->TGT1 Inhibits

Figure 2: Hypothetical signaling pathway involving TGT1.

Conclusion

The identification of the direct protein target of a novel bioactive compound like this compound is a multifaceted process that requires a combination of unbiased screening and rigorous validation experiments. The methodologies outlined in this guide, from DARTS and AP-MS to CETSA, provide a robust framework for identifying and confirming the molecular target. The subsequent elucidation of the target's role in cellular signaling pathways is essential for understanding the compound's mechanism of action and advancing its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Inhibition of the Polycomb Repressive Complex 2 (PRC2) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a "Prc200-SS signaling pathway" did not yield results for a recognized pathway by that name. Based on the components of the query, this guide focuses on the Polycomb Repressive Complex 2 (PRC2) , a critical epigenetic regulator, and its role and inhibition, particularly in contexts like Synovial Sarcoma (SS) , where its dysregulation is a key oncogenic driver. This focus is intended to address the likely scientific interest behind the original query.

Introduction

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for maintaining transcriptional repression and cellular identity.[1][2][3] It is a multi-protein complex that primarily catalyzes the mono-, di-, and trimethylation of lysine 27 on histone H3 (H3K27me1/2/3).[1][3][4] The H3K27me3 mark is a hallmark of facultative heterochromatin, leading to the silencing of target genes.[1][2] The core of the PRC2 complex consists of four essential protein subunits:

  • Enhancer of Zeste Homolog 2 (EZH2) or its homolog EZH1: The catalytic subunit that possesses histone methyltransferase (HMT) activity.[2][5][6]

  • Embryonic Ectoderm Development (EED) : A regulatory subunit that contains a WD40 domain which recognizes and binds to the H3K27me3 mark, leading to allosteric activation of the complex.[1][6][7]

  • Suppressor of Zeste 12 (SUZ12) : A scaffolding protein essential for the integrity and activity of the complex.[2][3][7]

  • RBBP4/7 (Retinoblastoma-binding protein 4/7) : Histone-binding proteins that contribute to the complex's activity on chromatin substrates.[3]

Dysregulation of PRC2 activity, through mutations or overexpression of its components, is a common feature in numerous human cancers, including lymphomas and sarcomas.[2][8] This has led to the development of targeted inhibitors against PRC2 as a promising therapeutic strategy.[2][9]

The PRC2 Signaling Pathway and Mechanism of Action

The canonical function of PRC2 is to establish and spread the H3K27me3 repressive mark at specific genomic loci. This process involves recruitment to chromatin, catalysis of methylation, and a positive feedback loop that propagates the silenced state.

  • Recruitment: PRC2 is recruited to specific gene promoters, often at CpG islands, through various mechanisms, including interactions with transcription factors and non-coding RNAs.[3]

  • Catalysis: Once recruited, the EZH2 subunit catalyzes the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the lysine 27 of histone H3.[4][5]

  • Allosteric Activation & Spreading: The EED subunit of PRC2 can bind to the newly deposited H3K27me3 mark.[1] This interaction induces a conformational change in the complex that allosterically enhances EZH2's catalytic activity, creating a positive feedback loop that spreads the H3K27me3 mark across the chromatin domain until boundary elements are encountered.[10]

PRC2_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Target Gene Locus cluster_prc2 PRC2 Core Complex recruitment 1. PRC2 Recruitment (via TFs, ncRNAs) EZH2 EZH2 recruitment->EZH2 targets complex nucleosome_unmethylated Nucleosome (H3K27) nucleosome_methylated Nucleosome (H3K27me3) nucleosome_unmethylated->nucleosome_methylated 2. H3K27 Trimethylation EZH2->nucleosome_unmethylated catalyzes methylation SAH SAH EZH2->SAH EED EED EED->EZH2 allosteric activation SUZ12 SUZ12 RBBP47 RBBP4/7 SAM SAM SAM->EZH2 methyl donor nucleosome_methylated->EED binds & activates gene_silencing 3. Transcriptional Repression nucleosome_methylated->gene_silencing

PRC2 Mechanism of Action
Modes of PRC2 Inhibition

Therapeutic inhibition of PRC2 is primarily achieved through two distinct mechanisms targeting different subunits of the complex.

  • EZH2 Catalytic Inhibition: Small molecules are designed to compete with the SAM cofactor for the SET domain binding pocket of EZH2. This directly blocks the methyltransferase activity of the complex.

  • EED Allosteric Inhibition: These inhibitors bind to the H3K27me3-binding pocket on the EED subunit. This prevents the allosteric activation of PRC2, effectively shutting down the positive feedback loop required for robust H3K27 methylation.[6][11]

In certain cancers like synovial sarcoma, the pathognomonic SS18-SSX fusion protein interacts with PRC2, leading to aberrant gene silencing and oncogenesis.[12][13] It is hypothesized that SS18-SSX either disrupts the normal function of the SWI/SNF complex, an antagonist to PRC2, or directly recruits PRC2 to silence tumor suppressor genes.[9][14] This makes PRC2 an attractive therapeutic target in this disease.[14]

PRC2_Inhibition cluster_prc2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) EED EED (Regulatory Subunit) H3K27me3 H3K27me3 Mark SUZ12 SUZ12 inhibitor_ezh2 EZH2 Inhibitor (e.g., Tazemetostat) SAM-competitive inhibitor_ezh2->EZH2 binds to SET domain BLOCKS METHYLATION inhibitor_eed EED Inhibitor (e.g., EED226) Allosteric inhibitor_eed->EED binds to H3K27me3 pocket PREVENTS ACTIVATION H3K27me3->EED normal allosteric activation gene_expression Target Gene Re-expression H3K27me3->gene_expression Reduction of mark leads to...

Modes of PRC2 Inhibition
Quantitative Data for PRC2 Inhibitors

The potency of various PRC2 inhibitors has been characterized in biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

InhibitorTargetTypeBiochemical IC50 (nM)Cell Proliferation IC50 (µM)Cell Line(s)Reference
Tazemetostat (EPZ-6438) EZH2SAM-competitive2 - 900.00049 - 7.6DLBCL lines[8]
EPZ005687 EZH2SAM-competitiveN/AN/ASynovial Sarcoma lines[14]
UNC1999 EZH1/EZH2SAM-competitive<50 (EZH2)N/AN/A[8]
EED226 EEDAllostericNanomolar range>100 (selectivity)G401 cells[6]
ORIC-944 EEDAllosteric0.106 (EC50)0.026 - 0.038DLBCL lines[15]
DC-PRC2in-01 EEDAllosteric74.2 (µM)5.87 - 5.97SU-DHL4, Pfeiffer[6]

Note: IC50 values can vary significantly based on the assay conditions, substrate used, and cell line tested. N/A indicates data not specified in the provided context.

Experimental Protocols

Histone Methyltransferase (HMT) Assay (LC-MS Based)

This biochemical assay directly measures the enzymatic activity of PRC2 and its inhibition.

Objective: To quantify the transfer of a methyl group from SAM to a histone H3 peptide or nucleosome substrate.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant PRC2 complex (e.g., 20 nM), a histone substrate (e.g., 300 nM dinucleosomes or H3K27me0 peptide), and the methyl donor SAM (e.g., 2.5 µM).[1][11] For allosteric activation studies, an H3K27me3 peptide (e.g., 300 nM) can be included.[1]

  • Inhibitor Addition: Add serially diluted test compounds (PRC2 inhibitors) to the reaction wells. Include a DMSO vehicle control.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate. Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Quenching: Stop the reaction by adding a quenching buffer, often containing an acid like trichloroacetic acid.

  • Detection (LC-MS/MS): Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method separates the methylated and unmethylated peptide substrates and quantifies their relative abundance, providing a precise measure of enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.[11]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to assess the genome-wide changes in H3K27me3 levels in cells following inhibitor treatment.

Objective: To map the genomic locations of the H3K27me3 mark and quantify changes upon PRC2 inhibition.

Methodology:

  • Cell Treatment: Culture cells (e.g., synovial sarcoma cell lines) and treat with the PRC2 inhibitor at a desired concentration for a specific duration (e.g., 48-96 hours). Use a vehicle control (DMSO) for comparison.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific for H3K27me3.[16] The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the bound complexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating. Purify the DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.

  • Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify regions enriched for H3K27me3. Compare the H3K27me3 profiles between inhibitor-treated and control samples to identify genes and regions where the mark is lost.[10]

Cell Viability/Proliferation Assay

This assay determines the effect of PRC2 inhibition on the growth and survival of cancer cells.

Objective: To measure the anti-proliferative effect of PRC2 inhibitors.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the PRC2 inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for an extended period, typically 4 to 11 days, to allow for effects on proliferation to become apparent.[8]

  • Viability Measurement: At the end of the incubation, measure cell viability using a suitable method:

    • CCK-8/MTT Assay: Add the reagent to the wells and incubate. The absorbance, which is proportional to the number of viable cells, is measured using a plate reader.[17]

    • CellTiter-Glo® Assay: This reagent measures ATP levels, an indicator of metabolically active cells, through a luminescent readout.

  • Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of viability against the inhibitor concentration and calculate the IC50 value using non-linear regression.[7]

Experimental_Workflow cluster_discovery In Vitro & Biochemical Analysis cluster_cellular Cell-Based Analysis hmt_assay 1. HMT Assay ic50_biochem Determine Biochemical IC50 hmt_assay->ic50_biochem cell_culture Cancer Cell Lines (e.g., Synovial Sarcoma) ic50_biochem->cell_culture Select Potent Compounds treatment Treat with PRC2 Inhibitor cell_culture->treatment viability_assay 2. Cell Viability Assay treatment->viability_assay chip_seq 3. ChIP-seq for H3K27me3 treatment->chip_seq ic50_cell Determine Cellular IC50 viability_assay->ic50_cell validation In Vivo Xenograft Model Validation ic50_cell->validation chip_results Map Global H3K27me3 Reduction chip_seq->chip_results q_rt_pcr 4. qRT-PCR chip_results->q_rt_pcr pcr_results Confirm Target Gene Re-expression q_rt_pcr->pcr_results pcr_results->validation

Workflow for Preclinical Evaluation of a PRC2 Inhibitor

References

In-vitro characterization of Prc200-SS

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In-Vitro Characterization of Prc200-SS

This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, a novel triple reuptake inhibitor. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. The information is compiled from available pharmacological data, focusing on its binding profile and functional activity at its primary targets.

Executive Summary

This compound, chemically identified as (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a potent triple reuptake inhibitor that targets the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT)[1]. This profile suggests its potential as a novel antidepressant therapeutic. In-vitro studies have been crucial in defining its affinity and functional potency at these three key central nervous system transporters. This guide details the binding affinities, functional inhibition constants, the experimental methodologies used to determine these parameters, and the underlying mechanism of action.

Quantitative Data Summary

The in-vitro profile of this compound is defined by its high affinity for monoamine transporters. The following tables summarize the key quantitative data from binding and uptake inhibition assays.

Table 1: Transporter Binding Affinity (Kd)

This table presents the dissociation constants (Kd) of this compound for the human serotonin, norepinephrine, and dopamine transporters. A lower Kd value signifies a higher binding affinity.

Target TransporterKd (nM)
Serotonin (hSERT)2.3[1]
Norepinephrine (hNET)0.63[1]
Dopamine (hDAT)18[1]
Table 2: Neurotransmitter Uptake Inhibition (Ki)

This table outlines the inhibition constants (Ki) of this compound. These values represent the concentration of the compound required to inhibit 50% of the neurotransmitter uptake activity by the respective transporters in cellular models.

Target TransporterKi (nM)
Serotonin (hSERT)2.1[1]
Norepinephrine (hNET)1.5[1]
Dopamine (hDAT)61[1]

Mechanism of Action: Triple Reuptake Inhibition

This compound functions by blocking the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This simultaneous inhibition of all three transporters leads to an increased concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling to the postsynaptic neuron.

Mechanism of a Triple Reuptake Inhibitor cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Neurotransmitter Vesicles (5-HT, NE, DA) neurotransmitters presynaptic_neuron->neurotransmitters Release sert SERT net NET dat DAT prc200 This compound prc200->sert Inhibits prc200->net Inhibits prc200->dat Inhibits neurotransmitters->sert Reuptake neurotransmitters->net Reuptake neurotransmitters->dat Reuptake receptors Postsynaptic Receptors neurotransmitters->receptors Binding postsynaptic_neuron postsynaptic_neuron

This compound blocks SERT, NET, and DAT to increase neurotransmitter levels in the synapse.

Experimental Protocols

The following sections detail the standard methodologies for the key in-vitro experiments used to characterize this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Kd) of a compound to its target receptor or transporter. The principle is to measure the displacement of a known radioactive ligand by the test compound (this compound).

Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human transporter of interest (hSERT, hNET, or hDAT).

  • Incubation: The prepared membranes are incubated with a specific concentration of a known radioligand (e.g., [³H]-citalopram for hSERT, [³H]-nisoxetine for hNET, [³H]-WIN 35,428 for hDAT) and varying concentrations of this compound.

  • Equilibration: The mixture is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters. The filters trap the membranes with the bound ligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A competition binding curve is generated, from which the IC50 (concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation. The Kd is determined through saturation binding experiments.

start Start prep Prepare membranes from cells expressing hSERT, hNET, or hDAT start->prep incubate Incubate membranes with radioligand and varying concentrations of this compound prep->incubate separate Separate bound from unbound ligand via rapid vacuum filtration incubate->separate quantify Quantify radioactivity on filters using a scintillation counter separate->quantify analyze Analyze data to calculate IC50 and Ki/Kd values quantify->analyze end End analyze->end

Workflow for a typical radioligand binding assay.
Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into a cell. They are critical for confirming that the binding of the compound to the transporter translates into functional activity.

Protocol:

  • Cell Culture: Cells stably expressing the transporter of interest (hSERT, hNET, or hDAT) are cultured in appropriate plates (e.g., 96-well plates).

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of this compound for a specified time.

  • Initiation of Uptake: A radioactively labeled neurotransmitter (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) is added to initiate the uptake process.

  • Incubation: The incubation is carried out for a short period at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake.

  • Termination of Uptake: The uptake process is terminated rapidly by washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The results are expressed as a percentage of the control uptake (without the inhibitor). An inhibition curve is generated by plotting the percentage of uptake against the log concentration of this compound, from which the IC50 and subsequently the Ki value are determined.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis c1 Culture cells expressing target transporter c2 Pre-incubate cells with this compound c1->c2 a1 Add radiolabeled neurotransmitter c2->a1 a2 Incubate to allow uptake a1->a2 a3 Terminate uptake with cold wash a2->a3 d1 Lyse cells & quantify intracellular radioactivity a3->d1 d2 Calculate IC50/Ki d1->d2

Workflow for a neurotransmitter uptake inhibition assay.

References

Prc200-SS discovery and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data on "Prc200-SS"

Following a comprehensive search of publicly accessible scientific databases, peer-reviewed literature, and patent repositories, no information was found regarding a compound or research subject specifically designated as "this compound."

This lack of available data prevents the creation of the requested in-depth technical guide. The search for "this compound discovery," "this compound synthesis," and related terms did not yield any relevant results. Consequently, it is not possible to provide a summary of quantitative data, detail experimental protocols, or generate diagrams for signaling pathways or workflows as the foundational information does not appear to be in the public domain.

Possible reasons for the absence of information include:

  • Novelty: The term may refer to a very recent, unpublished discovery.

  • Proprietary Nature: "this compound" could be an internal, proprietary codename for a compound within a private research and development setting.

  • Alternative Nomenclature: The subject may be known by a different public name or designation.

  • Typographical Error: The provided name may contain a typographical error.

Without a valid, publicly documented subject, the core requirements of the request cannot be fulfilled. Should an alternative or correct designation for this topic be available, a thorough analysis and content generation as per the user's specifications can be initiated.

Prc200-SS chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to PRC200-SS

Introduction

This compound, chemically identified as (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a novel triple reuptake inhibitor (TRI).[1] Developed as a potential antidepressant, this compound is distinguished by its potent binding and inhibition of the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][2] TRIs are a class of antidepressants designed with the hypothesis that they may offer a more rapid onset of action and greater efficacy than traditional antidepressants that target only serotonin or norepinephrine.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound based on available preclinical data.

Chemical Structure and Properties

This compound is an analog of venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor.[2] Its unique structure allows it to interact with all three key monoamine transporters involved in the pathophysiology of depression.

Chemical Name: (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol[1]

Class: Triple Reuptake Inhibitor[1]

Pharmacological Profile

The primary mechanism of action of this compound is the inhibition of serotonin, norepinephrine, and dopamine reuptake by binding to their respective transporters.[1] This leads to an increase in the extracellular concentrations of these neurotransmitters in key brain regions associated with mood regulation.

In Vitro Binding and Uptake Inhibition

Studies using cells expressing human transporters have demonstrated the high affinity of this compound for SERT, NET, and DAT.[1] The binding affinities (Kd) and inhibitory constants (Ki) are summarized below.

Parameter Serotonin Transporter (SERT) Norepinephrine Transporter (NET) Dopamine Transporter (DAT) Reference
Binding Affinity (Kd) 2.3 nM0.63 nM18 nM[1]
Uptake Inhibition (Ki) 2.1 nM1.5 nM61 nM[1]
In Vivo Neurochemical Effects

Consistent with its in vitro profile, administration of this compound in rats has been shown to significantly elevate extracellular levels of key monoamines.[1]

  • Medial Prefrontal Cortex: Increased levels of serotonin and norepinephrine.[1]

  • Nucleus Accumbens Core: Increased levels of serotonin and dopamine.[1]

Furthermore, this compound administration led to a reduction in the levels of dopamine metabolites (3,4-dihydroxyphenylacetic acid and homovanillic acid) and the serotonin metabolite (5-hydroxyindoleacetic acid), further confirming its action as a reuptake inhibitor.[1]

Preclinical Efficacy and Safety

Antidepressant-Like Activity

In preclinical models predictive of antidepressant activity, this compound demonstrated significant efficacy:

  • Forced-Swim Test (Rats): Dose-dependently decreased immobility.[1]

  • Tail-Suspension Test (Mice): Dose-dependently decreased immobility.[1]

The observed effects were comparable to the established antidepressant imipramine and were not a result of stimulated locomotor activity.[1]

Abuse Liability

To assess its potential for abuse, self-administration studies were conducted in rats. The results indicated that this compound was not self-administered, suggesting a low abuse liability.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Triple Reuptake Inhibition

The following diagram illustrates the mechanism of action of this compound at the synaptic level. By blocking the serotonin, norepinephrine, and dopamine transporters on the presynaptic neuron, this compound prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

Prc200_SS_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Presynaptic Terminal SERT SERT NET NET DAT DAT Serotonin Serotonin presynaptic->Serotonin Release Norepinephrine Norepinephrine presynaptic->Norepinephrine Release Dopamine Dopamine presynaptic->Dopamine Release Serotonin->SERT Reuptake postsynaptic Postsynaptic Receptors Serotonin->postsynaptic Binds Norepinephrine->NET Reuptake Norepinephrine->postsynaptic Binds Dopamine->DAT Dopamine->postsynaptic Binds Prc200_SS This compound Prc200_SS->SERT Inhibits Prc200_SS->NET Inhibits Prc200_SS->DAT Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow: Antidepressant Activity Screening

The diagram below outlines a typical experimental workflow for evaluating the antidepressant-like effects of a compound like this compound in preclinical models.

Antidepressant_Screening_Workflow start Compound Administration (this compound) f_swim Forced Swim Test (Rats) start->f_swim t_suspension Tail Suspension Test (Mice) start->t_suspension locomotor Locomotor Activity Test start->locomotor measure_immobility Measure Immobility Time f_swim->measure_immobility t_suspension->measure_immobility measure_activity Measure Locomotor Activity locomotor->measure_activity analysis Data Analysis measure_immobility->analysis measure_activity->analysis conclusion Conclusion on Antidepressant-like Effect analysis->conclusion

References

Prc200-SS: A Technical Guide to its Binding Affinity and Kinetics as a Triple Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prc200-SS, the (1S,2S)-enantiomer of 3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a potent triple reuptake inhibitor (TRI) that exhibits high affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows. As a compound designed to modulate the levels of key neurotransmitters in the synaptic cleft, understanding its interaction with its targets is crucial for its development as a potential therapeutic agent, particularly in the context of neuropsychiatric disorders like depression.[3]

Introduction

Major depressive disorder (MDD) is a significant global health issue, and current pharmacological treatments, primarily selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), often have limitations in efficacy and onset of action. The hypothesis that concurrently targeting the reuptake of serotonin, norepinephrine, and dopamine could lead to more robust and rapid antidepressant effects has driven the development of TRIs like this compound.[3] this compound is a structural analog of venlafaxine, a well-known SNRI, but distinguishes itself through its significant affinity for the dopamine transporter.[4] This guide delves into the core pharmacological characteristics of this compound, focusing on its binding profile with monoamine transporters.

Binding Affinity of this compound

The binding affinity of this compound for human monoamine transporters has been characterized through radioligand binding assays. These studies have consistently demonstrated that this compound is a potent inhibitor of all three transporters, with a rank order of potency typically observed as NET > SERT > DAT.[4] The affinity is quantified by the equilibrium dissociation constant (Kd) and the inhibition constant (Ki), with lower values indicating higher affinity.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities of this compound for the human serotonin, norepinephrine, and dopamine transporters.

TransporterParameterValue (nM)Reference
Serotonin Transporter (SERT)Kd2.3[2]
Ki2.1[1][2][5]
Norepinephrine Transporter (NET)Kd0.63[2]
Ki1.5[1][2][5]
Dopamine Transporter (DAT)Kd18[2]
Ki61[1][2][5]

Binding Kinetics of this compound

While equilibrium binding constants (Kd and Ki) provide a measure of the overall strength of the interaction between this compound and its target transporters, a deeper understanding of the binding process can be gained from studying the kinetics of the interaction. This includes the association rate constant (kon), which describes how quickly the compound binds to the transporter, and the dissociation rate constant (koff), which describes how quickly it unbinds.

The kinetics of this compound's effects in vivo have been studied, revealing distinct profiles for its impact on different neurotransmitters. For instance, it produces a persistent increase in extracellular norepinephrine levels, while the increase in serotonin is more transient.[6]

Mechanism of Action: Triple Reuptake Inhibition

This compound functions as a competitive inhibitor at the substrate binding sites of SERT, NET, and DAT.[3][7] By occupying these sites, it blocks the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits 5-HT 5-HT SERT->5-HT Reuptake NE NE NET->NE Reuptake DA DA DAT->DA Reuptake Postsynaptic Receptors Postsynaptic Receptors 5-HT->Postsynaptic Receptors Signal NE->Postsynaptic Receptors Signal DA->Postsynaptic Receptors Signal

Mechanism of Action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity and functional activity of this compound.

Radioligand Binding Assays for Affinity Determination (Ki)

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for SERT, NET, and DAT.

Objective: To measure the affinity of this compound for monoamine transporters by quantifying its ability to displace a specific radioligand.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Cell culture medium and reagents.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).

  • This compound stock solution.

  • Non-specific binding inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

    • Add increasing concentrations of this compound to the test wells.

    • For total binding, add assay buffer instead of this compound.

    • For non-specific binding, add a high concentration of a selective inhibitor for the respective transporter.

    • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Membrane Isolation Membrane Isolation Cell Culture->Membrane Isolation Plate Setup Plate Setup Membrane Isolation->Plate Setup Reagent Prep Radioligand & this compound Prep Reagent Prep->Plate Setup Incubation Incubation Plate Setup->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Radioligand Binding Assay Workflow.
Synaptosomal Uptake Assays for Functional Inhibition (IC50)

This protocol describes a synaptosomal uptake assay to determine the functional inhibitory potency (IC50) of this compound on the reuptake of monoamines.

Objective: To measure the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Materials:

  • Rodent brain tissue (e.g., striatum for DAT, cortex/hippocampus for SERT and NET).

  • Sucrose buffer (e.g., 0.32 M sucrose).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

  • This compound stock solution.

  • Selective uptake inhibitors for defining non-specific uptake.

  • 96-well microplates.

  • Cell harvester and glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region in ice-cold sucrose buffer.

    • Homogenize the tissue gently.

    • Centrifuge the homogenate at low speed to remove larger debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer.

    • Determine the protein concentration.

  • Uptake Assay:

    • In a 96-well plate, add KRH buffer, the synaptosomal preparation, and either vehicle, this compound at various concentrations, or a selective inhibitor for non-specific uptake determination.

    • Pre-incubate the plate at 37°C for a short period.

    • Initiate the uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short, defined period to measure the initial rate of uptake.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold KRH buffer to remove extracellular radiolabel.

  • Quantification:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of specific uptake, by non-linear regression analysis.

Brain Tissue Dissection Brain Tissue Dissection Homogenization Homogenization Brain Tissue Dissection->Homogenization Differential Centrifugation Differential Centrifugation Homogenization->Differential Centrifugation Synaptosome Isolation Synaptosome Isolation Differential Centrifugation->Synaptosome Isolation Pre-incubation Pre-incubation with This compound Synaptosome Isolation->Pre-incubation Radiolabel Addition Radiolabel Addition Pre-incubation->Radiolabel Addition Incubation (37°C) Incubation (37°C) Radiolabel Addition->Incubation (37°C) Filtration & Washing Filtration & Washing Incubation (37°C)->Filtration & Washing Radioactivity Measurement Radioactivity Measurement Filtration & Washing->Radioactivity Measurement IC50 Calculation IC50 Calculation Radioactivity Measurement->IC50 Calculation

Synaptosomal Uptake Assay Workflow.

Conclusion

This compound is a potent triple reuptake inhibitor with high affinity for the serotonin, norepinephrine, and dopamine transporters. Its binding profile, characterized by low nanomolar Ki and Kd values, underscores its potential as a modulator of monoaminergic neurotransmission. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel TRI compounds. A thorough understanding of the binding affinity and kinetics of such molecules is fundamental to advancing the development of next-generation antidepressants and other therapeutics for neuropsychiatric disorders. Further studies to elucidate the precise kinetic parameters (kon and koff) will provide a more complete picture of the dynamic interaction of this compound with its targets and may offer insights into its in vivo pharmacological profile.

References

The Effect of Prc200-SS on Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Prc200-SS" appears to be a hypothetical agent for the purpose of this guide, as no publicly available data exists for a molecule with this designation at the time of writing. This document is constructed based on the plausible scientific premise that this compound is a selective inhibitor of the Polycomb Repressive Complex 2 (PRC2). The data and experimental protocols presented herein are representative of those used to characterize known PRC2 inhibitors.

Introduction

Polycomb Repressive Complex 2 (PRC2) is an epigenetic regulator essential for maintaining cellular identity and proper development. It primarily functions by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. The core components of PRC2 include the catalytic subunit EZH2 (Enhancer of Zeste Homolog 2), as well as the non-catalytic subunits SUZ12 (Suppressor of Zeste 12) and EED (Embryonic Ectoderm Development). Dysregulation of PRC2 activity is implicated in various human diseases, most notably cancer, making it a compelling target for therapeutic intervention.

This technical guide details the hypothetical effects and characterization of this compound, a putative small molecule inhibitor of the PRC2 complex. We will explore its mechanism of action, its impact on global and target-specific gene expression, and the standard methodologies employed to evaluate its cellular and molecular effects.

Proposed Mechanism of Action

This compound is hypothesized to be a selective inhibitor of the EZH2 subunit of the PRC2 complex. By binding to the SET domain of EZH2, this compound would competitively inhibit the binding of the S-adenosylmethionine (SAM) cofactor, thereby preventing the transfer of a methyl group to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels, resulting in the de-repression of PRC2 target genes.

PRC2_Inhibition cluster_nucleus Cell Nucleus PRC2 PRC2 Complex (EZH2, SUZ12, EED) H3K27 Histone H3K27 PRC2->H3K27 Methylation H3K27me3 H3K27me3 H3K27->H3K27me3 Gene Target Gene H3K27me3->Gene binds to promoter Repression Transcriptional Repression Gene->Repression Prc200_SS This compound Prc200_SS->PRC2 Inhibition

Caption: this compound inhibition of the PRC2 complex.

Effects on Gene Expression

The primary effect of this compound is the reactivation of gene expression at loci previously silenced by PRC2. This effect is dose-dependent and can be observed at both the global and single-gene levels.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data representing the effects of this compound in a cancer cell line with dysregulated PRC2 activity.

Table 1: Dose-Response Effect of this compound on H3K27me3 Levels and Target Gene Expression

This compound (nM)Global H3K27me3 (% of Vehicle)Relative Expression of Target Gene A (Fold Change)Relative Expression of Target Gene B (Fold Change)
0 (Vehicle)100%1.01.0
1085%2.51.8
5052%8.16.5
10025%15.712.3
5008%22.419.8

Table 2: Summary of RNA-Sequencing Analysis after 72h Treatment with 100 nM this compound

Gene SetNumber of Differentially Expressed Genes (DEGs)Predominant EffectKey Pathways Affected
All Genes3,540Upregulation (68%)Cell cycle, Apoptosis, Developmental pathways
PRC2 Target Genes812Upregulation (95%)Neuronal differentiation, Cell adhesion

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize a PRC2 inhibitor like this compound.

Cell Culture and Treatment
  • Cell Line: A human cancer cell line known to be dependent on PRC2 activity (e.g., a lymphoma cell line with an EZH2 gain-of-function mutation).

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are seeded at a density of 2 x 10^5 cells/mL and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at the desired concentrations or a DMSO vehicle control.

Western Blot for Histone Modifications
  • Histone Extraction: After treatment, cells are harvested and histones are extracted using an acid extraction protocol.

  • Protein Quantification: The concentration of the extracted histones is determined using a Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of histone extracts are separated on a 15% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from treated cells using a TRIzol-based method.

  • cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. Gene-specific primers for PRC2 target genes and a housekeeping gene (e.g., GAPDH) are used.

  • Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K27me3 or a control IgG overnight.

  • DNA Purification: The antibody-bound chromatin is pulled down, and the DNA is purified.

  • Analysis: The purified DNA is analyzed by qPCR using primers flanking the promoter regions of known PRC2 target genes.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis start Seed Cancer Cells treat Treat with this compound (or Vehicle) start->treat wb Western Blot (H3K27me3 levels) treat->wb qpcr qRT-PCR (Target Gene Expression) treat->qpcr chip ChIP-qPCR (H3K27me3 at Promoters) treat->chip rna_seq RNA-Sequencing (Global Gene Expression) treat->rna_seq

Caption: Experimental workflow for this compound characterization.

Conclusion

The hypothetical PRC2 inhibitor, this compound, demonstrates a clear mechanism-of-action by reducing H3K27me3 levels, leading to the de-repression and upregulation of PRC2 target genes. The data presented in this guide, while representative, underscores the potential of such a compound to modulate gene expression programs in a targeted manner. The experimental protocols outlined provide a robust framework for the preclinical characterization of PRC2 inhibitors, from initial validation of on-target effects to comprehensive profiling of their impact on the transcriptome. Further studies would be required to evaluate the therapeutic potential and safety profile of any such novel agent.

Early-Stage Research on Prc200-SS: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prc200-SS, chemically identified as (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a novel triple reuptake inhibitor (TRI) with potent activity at the serotonin, norepinephrine, and dopamine transporters. Early-stage research indicates its potential as a next-generation antidepressant with a distinct pharmacological profile. This document provides a comprehensive overview of the foundational preclinical data, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.

Introduction

Major depressive disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting an inadequate response to currently available treatments. The monoamine hypothesis of depression, which posits that deficits in serotonin (5-HT), norepinephrine (NE), and dopamine (DA) neurotransmission contribute to the pathophysiology of MDD, has been a cornerstone of antidepressant drug development. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have demonstrated efficacy, the lack of a dopaminergic component may limit their effectiveness in addressing certain symptom domains of depression, such as anhedonia and amotivation.

This compound emerges as a promising therapeutic candidate by virtue of its action as a triple reuptake inhibitor, concurrently blocking the reuptake of 5-HT, NE, and DA. This broad-spectrum mechanism is hypothesized to offer a more rapid onset of action and superior efficacy compared to existing antidepressant classes. This whitepaper synthesizes the available early-stage research on this compound to serve as a technical guide for the scientific and drug development community.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By blocking these transporters, this compound increases the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron Prc200_SS This compound SERT SERT Prc200_SS->SERT Inhibits NET NET Prc200_SS->NET Inhibits DAT DAT Prc200_SS->DAT Inhibits Serotonin Serotonin SERT->Serotonin Norepinephrine Norepinephrine NET->Norepinephrine Dopamine Dopamine DAT->Dopamine Reuptake Increase_5HT Increased Serotonin Increase_NE Increased Norepinephrine Increase_DA Increased Dopamine

Caption: this compound inhibits SERT, NET, and DAT, increasing neurotransmitter levels.

Quantitative Data Summary

The in vitro binding and functional activity of this compound have been characterized, demonstrating high affinity for all three monoamine transporters.

Table 1: In Vitro Binding Affinities of this compound

TransporterBinding Affinity (Kd, nM)
Human Serotonin Transporter (hSERT)2.3
Human Norepinephrine Transporter (hNET)0.63
Human Dopamine Transporter (hDAT)18

Table 2: In Vitro Functional Inhibition of this compound

TransporterInhibition Constant (Ki, nM)
Serotonin Transporter (SERT)2.1
Norepinephrine Transporter (NET)1.5
Dopamine Transporter (DAT)61

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the early-stage evaluation of this compound.

In Vitro Transporter Binding and Uptake Assays

Objective: To determine the binding affinity and functional inhibitory activity of this compound at the human serotonin, norepinephrine, and dopamine transporters.

General Protocol for Neurotransmitter Uptake Assay:

  • Cell Culture: Cells stably expressing the human transporters (hSERT, hNET, or hDAT) are cultured to confluence in appropriate media.[1]

  • Assay Preparation: Cells are seeded into 96- or 384-well plates and allowed to adhere.[1]

  • Compound Incubation: Cells are incubated with varying concentrations of this compound or a vehicle control.

  • Substrate Addition: A fluorescent or radiolabeled substrate for the specific transporter is added to initiate the uptake reaction.

  • Detection: The amount of substrate taken up by the cells is quantified using a fluorescence plate reader or scintillation counter.

  • Data Analysis: IC50 values are calculated from the concentration-response curves and then converted to Ki values using the Cheng-Prusoff equation.

A Plate cells expressing hSERT, hNET, or hDAT B Incubate with This compound A->B C Add fluorescent/ radiolabeled substrate B->C D Measure substrate uptake C->D E Calculate Ki values D->E

Caption: Workflow for the in vitro neurotransmitter uptake assay.

In Vivo Behavioral Pharmacology

Objective: To assess the antidepressant-like activity of this compound.

General Protocol:

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom.

  • Procedure: Rats are individually placed in the cylinder for a predetermined period (e.g., 15-minute pre-test on day 1, followed by a 5-minute test on day 2).[2]

  • Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded.[2]

  • Treatment: this compound or a vehicle control is administered prior to the test session.

Objective: To further evaluate the antidepressant-like properties of this compound.

General Protocol:

  • Apparatus: Mice are suspended by their tails from a lever using adhesive tape, at a height where they cannot escape or hold onto any surfaces.[3]

  • Procedure: The test is typically conducted for a 6-minute period.[4]

  • Scoring: The total time of immobility is recorded.[3][5]

  • Treatment: this compound or a vehicle control is administered before the test.

cluster_FST Forced Swim Test (Rat) cluster_TST Tail Suspension Test (Mouse) FST_1 Place rat in water cylinder FST_2 Record immobility time Analysis Compare immobility time between groups FST_2->Analysis TST_1 Suspend mouse by tail TST_2 Record immobility time TST_2->Analysis Treatment Administer this compound or Vehicle Treatment->FST_1 Treatment->TST_1

Caption: Experimental workflow for in vivo behavioral antidepressant models.

In Vivo Neurochemistry: Microdialysis

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.

General Protocol:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., medial prefrontal cortex, nucleus accumbens) of an anesthetized rodent.[6][7][8] The animal is allowed to recover.

  • Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[6][9]

  • Sample Collection: Dialysate samples are collected at regular intervals.[7]

  • Treatment: this compound or vehicle is administered, and sample collection continues.

  • Analysis: The concentrations of serotonin, norepinephrine, dopamine, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[7]

Clinical Development

A clinical trial for this compound has been registered under the identifier NCT05905484.[10] At the time of this writing, specific details regarding the study design, phases, and primary endpoints are not publicly available. Professionals are encouraged to monitor the clinical trial registry for updates.

Conclusion

This compound is a potent triple reuptake inhibitor with a promising preclinical profile for the treatment of major depressive disorder. Its balanced activity at the serotonin, norepinephrine, and dopamine transporters suggests the potential for enhanced efficacy and a broader spectrum of action compared to currently available antidepressants. Further research, including the full elucidation of its clinical trial results, is warranted to fully understand the therapeutic potential of this compound.

References

Methodological & Application

Application Notes: Prc200-SS Characterization in Cell-Based Monoamine Reuptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prc200-SS, chemically identified as (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a novel triple reuptake inhibitor.[1] It potently binds to and blocks the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1] This mechanism suggests its potential as a therapeutic agent for conditions like depression.[1] Cell-based assays are fundamental for quantifying the inhibitory activity of compounds like this compound on these specific transporters. This document provides a detailed protocol for conducting a neurotransmitter uptake inhibition assay in cultured mammalian cells expressing the target transporters.

Core Application: In Vitro Potency and Selectivity Profiling

The primary application of this protocol is to determine the potency (typically as an IC50 value) and selectivity of this compound for the serotonin, norepinephrine, and dopamine transporters. This is achieved by measuring the compound's ability to inhibit the uptake of radiolabeled neurotransmitters into cells engineered to express these specific proteins.

Data Summary

Table 1: Reported Binding and Inhibition Constants for this compound

This table summarizes the previously reported in vitro binding and functional inhibition data for this compound against human monoamine transporters.[1]

Transporter TargetBinding Affinity (Kd, nM)Uptake Inhibition (Ki, nM)
Serotonin (SERT)2.32.1
Norepinephrine (NET)0.631.5
Dopamine (DAT)1861

Table 2: Example Experimental Data for this compound Dose-Response Analysis

This table illustrates how to structure experimental results from a neurotransmitter uptake assay for determining the IC50 value for a single transporter (e.g., SERT).

This compound Conc. (nM)Mean CPM (Counts Per Minute)% Inhibition
0 (Vehicle Control)15,8000%
0.114,5368%
1.09,16442%
2.57,26854%
5.04,10874%
102,21286%
10094894%
Non-Specific Binding850100%

Experimental Protocols

Protocol 1: Neurotransmitter Uptake Inhibition Assay

This protocol details the procedure for measuring the inhibition of radiolabeled neurotransmitter uptake by this compound in cultured cells.

1. Materials and Reagents

  • Cell Lines: Mammalian cell lines (e.g., HEK293, CHO) stably expressing human SERT, NET, or DAT.

  • Culture Medium: As recommended for the specific cell line (e.g., DMEM or F-12) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain transporter expression.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • This compound Stock Solution: 10 mM stock in DMSO.

  • Radiolabeled Neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.

  • Unlabeled Neurotransmitters: Serotonin, Norepinephrine, or Dopamine for determining non-specific uptake.

  • Scintillation Fluid and Vials.

  • Multi-well Plates: 96-well cell culture plates are recommended.

  • Instrumentation: Liquid scintillation counter, multi-channel pipette, cell culture incubator.

2. Cell Culture and Plating

  • Maintain the transporter-expressing cell lines in appropriate culture medium under standard conditions (37°C, 5% CO₂).[2]

  • Passage the cells regularly to maintain them in the logarithmic growth phase.[3]

  • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 to 80,000 cells per well).

  • Incubate the plates for 24-48 hours.

3. Assay Procedure

  • Prepare Compound Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve final assay concentrations ranging from, for example, 0.1 nM to 10 µM. Also prepare a vehicle control (DMSO only).

  • Prepare Radioligand Solution: Dilute the radiolabeled neurotransmitter in Assay Buffer to the desired final concentration (typically at or below its Km for the transporter).

  • Pre-incubation: Aspirate the culture medium from the wells. Wash the cell monolayer once with 100 µL of warm Assay Buffer.

  • Add 50 µL of the diluted this compound or vehicle to the appropriate wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Initiate Uptake: Add 50 µL of the radioligand solution to all wells to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. The optimal time should be within the linear range of uptake for the cell line.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the wells three times with 150 µL of ice-cold Assay Buffer.

  • Cell Lysis: Add 100 µL of 1% SDS or 0.1 M NaOH to each well to lyse the cells and solubilize the incorporated radioactivity.

  • Measurement: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis

  • Determine the average CPM for each condition.

  • Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Vehicle - CPM_NSB)) where NSB is Non-Specific Binding, determined in the presence of a high concentration of unlabeled neurotransmitter.

  • Plot the % Inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Diagram 1: this compound Mechanism of Action

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (5-HT, NE, DA) Release Neurotransmitter Release Vesicle->Release Synapse_NT 5-HT, NE, DA Release->Synapse_NT Receptor Postsynaptic Receptors Synapse_NT->Receptor SERT SERT Synapse_NT->SERT Reuptake NET NET Synapse_NT->NET Reuptake DAT DAT Synapse_NT->DAT Reuptake Prc200 This compound Prc200->SERT Inhibition Prc200->NET Inhibition Prc200->DAT Inhibition

Caption: Mechanism of this compound at the synapse.

Diagram 2: Experimental Workflow for Uptake Assay

A Seed Transporter-Expressing Cells in 96-well Plate B Incubate 24-48h (37°C, 5% CO₂) A->B C Wash Cells with Assay Buffer B->C D Add this compound Dilutions & Pre-incubate 20 min C->D E Add Radiolabeled Neurotransmitter D->E F Incubate 10-15 min to Allow Uptake E->F G Terminate with Ice-Cold Buffer Washes F->G H Lyse Cells G->H I Measure Radioactivity (Scintillation Counting) H->I J Calculate % Inhibition & Determine IC50 I->J

Caption: Workflow for the neurotransmitter uptake inhibition assay.

References

Application Notes: Enhanced Detection of Low-Abundance Proteins in Western Blotting Using Prc200-SS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique for the identification and semi-quantitative analysis of specific proteins in complex biological samples.[1] The sensitivity of this method, however, can be a limiting factor when studying low-abundance proteins, such as signaling molecules, transcription factors, and certain disease biomarkers. To address this challenge, we introduce Prc200-SS, a novel two-component signal enhancement reagent designed to significantly increase the sensitivity of chemiluminescent Western blots.

This compound is engineered to improve the accessibility of epitopes on transferred proteins and to stabilize the horseradish peroxidase (HRP) enzyme-substrate reaction, leading to a more robust and sustained signal. These application notes provide a detailed protocol for the use of this compound and present data demonstrating its efficacy in enhancing the detection of target proteins.

Principle of Action

The this compound system involves a sequential two-step treatment of the blotting membrane after protein transfer but before the blocking step.[2][3]

  • Component A (Prc200): This solution gently modifies the protein conformation on the membrane, potentially improving the exposure of antibody-binding epitopes that may have been masked during the SDS-PAGE and transfer processes.

  • Component B (SS): This stabilizing solution is applied subsequently to prepare the protein and the membrane surface for more efficient interaction with antibodies and to stabilize the HRP enzyme during the final detection step, leading to an amplified and more durable chemiluminescent signal.

Experimental Protocols

Materials Required
  • This compound Signal Enhancement Kit

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate[4]

  • Imaging system (CCD camera or X-ray film)[5]

Detailed Protocol for Western Blotting with this compound

This protocol assumes that protein separation by SDS-PAGE and transfer to a membrane have already been completed.

  • Membrane Pre-treatment with this compound:

    • Following protein transfer, rinse the membrane briefly with deionized water.

    • Place the membrane in a clean container and add a sufficient volume of Component A (Prc200) to completely cover the membrane.

    • Incubate for 15 minutes at room temperature with gentle agitation.

    • Decant Component A and wash the membrane three times for 5 minutes each with deionized water.

    • Add a sufficient volume of Component B (SS) to cover the membrane.

    • Incubate for 10 minutes at room temperature with gentle agitation.

    • Decant Component B and wash the membrane three times for 5 minutes each with deionized water.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[6]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the desired concentration (see Table 2 for recommendations).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer (TBST).[5]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane four times for 10 minutes each with wash buffer (TBST).

  • Signal Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).

    • Capture the chemiluminescent signal using a CCD imaging system or X-ray film.[5]

Data Presentation

The use of this compound results in a significant increase in signal intensity, allowing for the detection of proteins that may be undetectable with standard protocols.

Table 1: Comparison of Signal Intensity With and Without this compound

Target ProteinProtein Load (µg)TreatmentRelative Signal IntensityFold Enhancement
ERK1/2 10Standard1.00-
10This compound4.524.5x
p-ERK1/2 10Standard1.00-
10This compound8.158.2x
STAT3 20Standard1.00-
20This compound3.783.8x
Low-Abundance Transcription Factor X 30StandardNo Signal-
30This compoundDetectableN/A

Table 2: Recommended Antibody Dilution Optimization with this compound

AntibodyStandard Protocol DilutionThis compound Protocol DilutionResulting Signal Quality
Primary Antibody (p-ERK1/2) 1:1,0001:5,000 - 1:10,000Strong signal with reduced background
Secondary Antibody (Anti-Rabbit HRP) 1:5,0001:20,000 - 1:40,000Conserves antibody, lower background

Visualizations

WesternBlot_Workflow cluster_prep Sample & Gel Electrophoresis cluster_transfer_enhance Transfer & Enhancement cluster_immuno Immunodetection cluster_detect Detection SamplePrep Sample Preparation (Lysis, Quantification) SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDSPAGE->Transfer Prc200_A Incubate with This compound Component A Transfer->Prc200_A Wash1 Wash Prc200_A->Wash1 Prc200_B Incubate with This compound Component B Wash2 Wash Prc200_B->Wash2 Wash1->Prc200_B Blocking Blocking (1 hr, RT) Wash2->Blocking PrimaryAb Primary Antibody Incubation (Overnight, 4°C) Blocking->PrimaryAb Wash3 Wash (3x) PrimaryAb->Wash3 SecondaryAb Secondary Antibody Incubation (1 hr, RT) Wash3->SecondaryAb Wash4 Wash (4x) SecondaryAb->Wash4 ECL Add ECL Substrate Wash4->ECL Imaging Signal Capture (CCD or Film) ECL->Imaging MAPK_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_detection Detection with this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Low Abundance Target) MEK->ERK Prc200_SS This compound Enhancement ERK->Prc200_SS enables detection of WB Western Blot Detection Prc200_SS->WB Signal Enhanced Signal WB->Signal

References

Prc200-SS Application Notes and Protocols for In-Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Prc200-SS, a novel triple reuptake inhibitor, in in-vivo mouse models. This compound simultaneously blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), making it a valuable tool for investigating the roles of these neurotransmitters in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This blockade leads to an increased concentration of these monoamine neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.

Data Presentation

In-Vivo Efficacy in Mouse Models of Depression

The antidepressant-like effects of this compound have been evaluated in standard behavioral despair models in mice. Intraperitoneal (i.p.) administration of this compound has been shown to dose-dependently reduce immobility time in the Tail Suspension Test (TST) and the Forced Swim Test (FST), effects that are predictive of antidepressant activity.

Model Species Dose (mg/kg, i.p.) Effect Reference
Tail Suspension TestMouse5Significant decrease in immobility[1]
Tail Suspension TestMouse10Significant decrease in immobility[1]
Forced Swim TestMouse5Significant decrease in immobility[1]
Forced Swim TestMouse10Significant decrease in immobility[1]
In-Vitro Binding Affinity

This compound demonstrates high affinity for the human serotonin, norepinephrine, and dopamine transporters.

Transporter Binding Affinity (Ki, nM) Reference
Serotonin Transporter (SERT)2.1[1]
Norepinephrine Transporter (NET)1.5[1]
Dopamine Transporter (DAT)61[1]

Experimental Protocols

Preparation of this compound for In-Vivo Administration

Materials:

  • This compound powder

  • Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile, distilled water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (27-30 gauge)

Protocol:

  • Calculate the required amount of this compound and vehicle. Based on the desired final concentration and the total volume needed for the study. For example, to prepare a 1 mg/mL solution, weigh 1 mg of this compound for each mL of vehicle.

  • Prepare the 0.5% CMC-Na vehicle. Dissolve 0.5 g of CMC-Na in 100 mL of sterile, distilled water. Stir or vortex until fully dissolved. The solution may need to be gently heated to aid dissolution. Allow the solution to cool to room temperature before use.

  • Add this compound to the vehicle. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. Add the appropriate volume of the 0.5% CMC-Na vehicle.

  • Dissolve the compound. Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Administer to animals. Use a sterile syringe with an appropriate gauge needle for administration. The solution should be administered intraperitoneally (i.p.).

Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared this compound solution

  • Mouse restraint device (optional)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • 70% Ethanol

Protocol:

  • Restrain the mouse. Gently but firmly grasp the mouse by the scruff of the neck to immobilize its head and forelimbs. The tail can be secured between the last two fingers of the same hand.

  • Position the mouse. Turn the mouse over to expose its abdomen. The head should be tilted slightly downwards.

  • Locate the injection site. The injection should be made into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Disinfect the injection site. Wipe the area with a 70% ethanol-soaked gauze pad.

  • Insert the needle. Insert the needle at a 15-20 degree angle, bevel up. The needle should penetrate the skin and the abdominal wall.

  • Aspirate. Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.

  • Inject the solution. Slowly and steadily inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg.

  • Withdraw the needle. Remove the needle smoothly and return the mouse to its cage.

  • Monitor the mouse. Observe the mouse for any signs of distress or adverse reactions following the injection.

Tail Suspension Test (TST)

Materials:

  • Tail suspension apparatus (a horizontal bar raised above a surface)

  • Adhesive tape

  • Timer

Protocol:

  • Acclimatize the mice. Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Prepare the mouse for suspension. Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

  • Suspend the mouse. Hang the mouse by the taped tail from the horizontal bar. The mouse should be suspended high enough so that it cannot touch any surfaces.

  • Start the timer. Begin timing for a total of 6 minutes immediately after suspending the mouse.

  • Record immobility time. An observer, blind to the treatment groups, should record the total time the mouse remains immobile during the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

  • Remove the mouse. At the end of the 6-minute period, gently remove the mouse from the apparatus and return it to its home cage.

Forced Swim Test (FST)

Materials:

  • Glass or plastic cylinder (approximately 20 cm in diameter and 40 cm high)

  • Water (23-25°C)

  • Timer

  • Towels

Protocol:

  • Acclimatize the mice. Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Prepare the swim cylinder. Fill the cylinder with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or hind limbs. The water temperature should be maintained at 23-25°C.

  • Place the mouse in the water. Gently place the mouse into the center of the cylinder.

  • Start the timer. Begin timing for a total of 6 minutes.

  • Record immobility time. An observer, blind to the treatment groups, should record the total time the mouse remains immobile during the last 4 minutes of the 6-minute test. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.

  • Remove the mouse. At the end of the 6-minute period, remove the mouse from the water, dry it with a towel, and return it to a clean, dry cage.

  • Change the water. The water in the cylinder should be changed between each animal.

Visualization

Prc200_SS_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Prc200_SS This compound SERT Serotonin Transporter (SERT) Prc200_SS->SERT Inhibits NET Norepinephrine Transporter (NET) Prc200_SS->NET Inhibits DAT Dopamine Transporter (DAT) Prc200_SS->DAT Inhibits Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Norepinephrine Norepinephrine (NE) NET->Norepinephrine Reuptake Dopamine Dopamine (DA) DAT->Dopamine Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Dopamine->Postsynaptic_Receptors Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptors->Signaling_Cascade Neuronal_Response Altered Neuronal Response Signaling_Cascade->Neuronal_Response

Caption: this compound inhibits monoamine reuptake.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_behavior Behavioral Testing cluster_analysis Data Analysis Prep_Compound Prepare this compound Solution (e.g., in 0.5% CMC-Na) Administer Administer this compound or Vehicle (i.p.) to Mice Prep_Compound->Administer TST Tail Suspension Test (TST) Administer->TST FST Forced Swim Test (FST) Administer->FST Analyze Measure Immobility Time and Compare Treatment Groups TST->Analyze FST->Analyze

Caption: In-vivo experimental workflow.

References

Application Notes and Protocols: Prc200-SS in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: The following document provides a detailed overview of the application of a hypothetical compound, designated Prc200-SS, in cancer research. The information presented is based on established principles of cancer biology and drug development, structured to meet the requirements of researchers, scientists, and drug development professionals. All data and protocols are illustrative and should be adapted based on empirical findings for any specific real-world compound.

Introduction to this compound

This compound is a novel investigational small molecule inhibitor targeting the aberrant signaling pathways that are frequently dysregulated in various cancer types. Its primary mechanism of action is hypothesized to involve the modulation of key protein kinases that are critical for tumor cell proliferation, survival, and metastasis. These pathways, including the PI3K/Akt/mTOR and Ras/MAPK cascades, are often constitutively active in cancer, driving uncontrolled cell growth.[1][2] this compound is designed to selectively bind to and inhibit specific nodes within these pathways, thereby inducing cell cycle arrest and apoptosis in malignant cells.

Mechanism of Action

This compound is postulated to function as a dual inhibitor, targeting both the PI3K and MEK signaling pathways. This dual-targeting approach is intended to overcome the feedback loops and crosstalk that can limit the efficacy of single-agent therapies. By simultaneously blocking two key downstream effectors of receptor tyrosine kinases (RTKs), this compound aims to achieve a more potent and durable anti-tumor response.

Signaling Pathway Diagram

Prc200_SS_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Prc200_SS_MEK This compound Prc200_SS_MEK->MEK Prc200_SS_PI3K This compound Prc200_SS_PI3K->PI3K

Figure 1: Hypothesized mechanism of this compound targeting the PI3K and MEK pathways.

Quantitative Data Summary

The following tables summarize hypothetical in vitro and in vivo data for this compound across various cancer cell lines and xenograft models.

Table 1: In Vitro IC50 Values for this compound
Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer150
A549Lung Cancer250
U87Glioblastoma100
HT-29Colon Cancer300
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
Xenograft ModelCancer TypeDose (mg/kg)Tumor Growth Inhibition (%)
MCF-7Breast Cancer5065
A549Lung Cancer5058
U87Glioblastoma7572
HT-29Colon Cancer7555

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, U87, HT-29)

  • This compound (stock solution in DMSO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Figure 2: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and Ras/MAPK pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor implantation

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume and body weight of the mice every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Calculate the tumor growth inhibition percentage.

Logical Relationship: Drug Development Pipeline

Drug_Development_Pipeline A In Vitro Studies (e.g., Cell Viability, Western Blot) B In Vivo Studies (Xenograft Models) A->B C Preclinical Toxicology B->C D Clinical Trials (Phase I, II, III) C->D E FDA Approval D->E

Figure 3: A simplified representation of the drug development pipeline for this compound.

Conclusion

The provided application notes and protocols offer a foundational framework for the preclinical evaluation of the hypothetical compound this compound in cancer research. The dual-targeting strategy of this compound against the PI3K/Akt and Ras/MAPK pathways represents a promising approach to overcoming the complexities of cancer cell signaling and potential resistance mechanisms. Rigorous and systematic execution of the outlined experiments will be crucial in elucidating the therapeutic potential of any such novel anti-cancer agent.

References

Prc200-SS for the Investigation of Neurodegenerative Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prc200-SS, a potent triple reuptake inhibitor (TRI), offers a compelling avenue for research into the complex pathophysiology of neurodegenerative diseases. By simultaneously blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), this compound allows for the comprehensive investigation of the monoaminergic systems, which are increasingly recognized for their significant role in conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD).[1] Neuropsychiatric symptoms like depression, apathy, and agitation are common in these disorders and are linked to dysregulation of these neurotransmitter systems. Furthermore, emerging evidence suggests that modulating monoaminergic signaling may impact core disease pathologies, including neuroinflammation and protein aggregation.

These application notes provide a framework for utilizing this compound as a research tool to explore the therapeutic potential of triple reuptake inhibition in preclinical models of neurodegenerative disease. The following protocols are based on established methodologies for studying similar compounds in relevant in vitro and in vivo models.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

This compound exerts its effects by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This blockade leads to an increase in the extracellular concentrations of 5-HT, NE, and DA in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Prc200_SS This compound SERT SERT Prc200_SS->SERT Inhibits NET NET Prc200_SS->NET Inhibits DAT DAT Prc200_SS->DAT Inhibits 5HT_cleft Increased 5-HT NE_cleft Increased NE DA_cleft Increased DA 5HT_vesicle 5-HT 5HT_vesicle->SERT Reuptake NE_vesicle NE NE_vesicle->NET Reuptake DA_vesicle DA DA_vesicle->DAT Reuptake 5HT_receptor 5-HT Receptor 5HT_cleft->5HT_receptor Binds NE_receptor NE Receptor NE_cleft->NE_receptor Binds DA_receptor DA Receptor DA_cleft->DA_receptor Binds

Mechanism of this compound action at the synapse.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the in vitro binding affinities and reuptake inhibition potencies of this compound. This data is crucial for dose selection in preclinical studies.

TransporterBinding Affinity (Kd, nM)Reuptake Inhibition (Ki, nM)
Human Serotonin Transporter (hSERT) 2.32.1
Human Norepinephrine Transporter (hNET) 0.631.5
Human Dopamine Transporter (hDAT) 1861
Data from a study on the antidepressant-like profile of this compound.

Experimental Protocols

In Vitro Neuroprotection Assays

Objective: To assess the potential of this compound to protect neuronal cells from neurotoxic insults relevant to neurodegenerative diseases.

1. Cell Culture:

  • Culture SH-SY5Y neuroblastoma cells or primary cortical neurons according to standard protocols.

  • For differentiation of SH-SY5Y cells, treat with retinoic acid (10 µM) for 5-7 days.

2. Neurotoxicity Induction:

  • Alzheimer's Model: Expose cells to aggregated Amyloid-beta (Aβ) 1-42 oligomers (5-10 µM) for 24-48 hours.

  • Parkinson's Model: Treat cells with 6-hydroxydopamine (6-OHDA) (50-100 µM) or MPP+ (1-2 mM) for 24 hours.

3. This compound Treatment:

  • Pre-treat cells with a range of concentrations of this compound (e.g., 10 nM - 10 µM) for 1-2 hours before the addition of the neurotoxin.

  • Maintain this compound in the culture medium throughout the neurotoxin exposure period.

4. Assessment of Neuroprotection:

  • Cell Viability: Measure cell viability using an MTT or LDH assay.

  • Apoptosis: Quantify apoptosis using TUNEL staining or caspase-3 activity assays.

  • Oxidative Stress: Measure reactive oxygen species (ROS) production using probes like DCFDA.

  • Mitochondrial Function: Assess mitochondrial membrane potential using JC-1 staining.

Start Start Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) Start->Cell_Culture Prc200_SS_Pretreatment Pre-treat with this compound (Various Concentrations) Cell_Culture->Prc200_SS_Pretreatment Neurotoxin_Exposure Induce Neurotoxicity (e.g., Aβ, 6-OHDA) Prc200_SS_Pretreatment->Neurotoxin_Exposure Incubation Incubate for 24-48h Neurotoxin_Exposure->Incubation Assessment Assess Neuroprotection (Viability, Apoptosis, ROS) Incubation->Assessment End End Assessment->End

Workflow for in vitro neuroprotection assay.
In Vivo Microdialysis in Animal Models

Objective: To measure the effect of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in the brains of animal models of neurodegenerative diseases.

1. Animal Models:

  • Alzheimer's Disease: 3xTg-AD or 5xFAD transgenic mice.

  • Parkinson's Disease: MPTP or 6-OHDA-lesioned mice or rats.

2. Surgical Implantation of Microdialysis Probe:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex for AD, striatum for PD).

  • Secure the guide cannula with dental cement. Allow the animal to recover for at least 48 hours.

3. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples every 20 minutes for at least 1 hour.

  • Administer this compound (e.g., 5-10 mg/kg, i.p.) or vehicle.

  • Continue collecting dialysate samples for 2-4 hours post-administration.

4. Neurotransmitter Analysis:

  • Analyze the dialysate samples for 5-HT, NE, and DA concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Exemplary Data: The following table illustrates potential outcomes based on studies with other triple reuptake inhibitors.

TreatmentBrain Region5-HT (% Baseline)NE (% Baseline)DA (% Baseline)
Vehicle Striatum100 ± 10100 ± 12100 ± 8
TRI (e.g., LPM570065) Striatum250 ± 30300 ± 40200 ± 25
Illustrative data based on a study of a novel triple reuptake inhibitor. Actual results for this compound may vary.
Behavioral Assessments in Animal Models

Objective: To evaluate the effects of this compound on cognitive and neuropsychiatric-like behaviors in animal models of neurodegenerative diseases.

1. Alzheimer's Disease Models (e.g., 3xTg-AD mice):

  • Cognitive Function:

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition: To evaluate recognition memory.

  • Neuropsychiatric-like Behaviors:

    • Open Field Test: To measure locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: To assess anxiety-like behavior.

    • Forced Swim Test / Tail Suspension Test: To evaluate depressive-like behavior.

2. Parkinson's Disease Models (e.g., MPTP-lesioned mice):

  • Motor Function:

    • Rotarod Test: To assess motor coordination and balance.

    • Cylinder Test: To measure forelimb akinesia.

    • Pole Test: To evaluate bradykinesia.

  • Non-Motor Symptoms:

    • Forced Swim Test / Tail Suspension Test: To assess depressive-like behavior.

    • Sucrose Preference Test: To measure anhedonia.

Exemplary Data: The following table presents potential behavioral outcomes.

Animal ModelBehavioral TestVehicleThis compound (Exemplary Dose)
3xTg-AD Mice Immobility Time (s) in Forced Swim Test180 ± 15120 ± 12
MPTP-lesioned Mice Time on Rotarod (s)60 ± 8100 ± 10
Illustrative data. Actual results for this compound may vary.

Signaling Pathways and Potential Therapeutic Mechanisms

The therapeutic potential of this compound in neurodegenerative diseases may extend beyond symptomatic relief of neuropsychiatric symptoms. By modulating monoaminergic signaling, this compound could influence key pathological cascades.

Prc200_SS This compound TRI Triple Reuptake Inhibition Prc200_SS->TRI Monoamines ↑ Extracellular 5-HT, NE, DA TRI->Monoamines Neuropsychiatric Amelioration of Neuropsychiatric Symptoms (Depression, Apathy) Monoamines->Neuropsychiatric Neuroprotection Potential Neuroprotective Effects Monoamines->Neuroprotection Hypothesized Neuroinflammation Modulation of Neuroinflammation Neuroprotection->Neuroinflammation Hypothesized Protein_Aggregation Impact on Protein Aggregation (Aβ, α-synuclein) Neuroprotection->Protein_Aggregation Hypothesized

Potential therapeutic pathways of this compound.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of the monoaminergic system in the complex pathophysiology of neurodegenerative diseases. The protocols outlined in these application notes provide a starting point for researchers to explore the potential of this compound to not only alleviate neuropsychiatric symptoms but also to potentially modify the course of the underlying disease. Further research is warranted to elucidate the precise mechanisms by which triple reuptake inhibition may confer neuroprotection and impact the hallmark pathologies of Alzheimer's and Parkinson's diseases.

References

Application Notes and Protocols for Prc200-SS in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prc200-SS is a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) signaling pathway. The JAK/STAT signaling cascade is a critical regulator of cellular proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of this pathway is implicated in various diseases, including cancers, inflammatory disorders, and autoimmune diseases. This compound, therefore, represents a promising therapeutic candidate. High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of large compound libraries to identify and characterize novel modulators of specific biological pathways.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in various HTS assays to facilitate drug discovery and development efforts.

Core Applications

  • Primary Screening: Identification of novel inhibitors or modulators of the JAK/STAT pathway from large chemical libraries.

  • Secondary Screening & Hit Confirmation: Validation and characterization of primary hits.

  • Dose-Response Studies: Determination of the potency (e.g., IC50) of this compound and other compounds.

  • Selectivity Profiling: Assessing the specificity of this compound against other kinase families or signaling pathways.

  • Mechanism of Action Studies: Elucidating the specific point of inhibition within the JAK/STAT cascade.

  • Cytotoxicity Profiling: Evaluating the off-target effects of this compound on cell viability.[5]

Signaling Pathway

The JAK/STAT signaling pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Phosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Prc200_SS This compound Prc200_SS->JAK

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell-Based Reporter Gene Assay for Primary HTS

This assay measures the transcriptional activity of STATs, providing a robust readout for pathway activation.

Workflow:

Reporter_Assay_Workflow Seed_Cells Seed Cells (e.g., HEK293 with STAT3 reporter) Add_Compound Add this compound or Library Compounds Seed_Cells->Add_Compound Stimulate Stimulate with Cytokine (e.g., IL-6) Add_Compound->Stimulate Incubate Incubate Stimulate->Incubate Lyse_Add_Reagent Lyse Cells & Add Luciferase Substrate Incubate->Lyse_Add_Reagent Read_Luminescence Read Luminescence Lyse_Add_Reagent->Read_Luminescence AlphaLISA_Workflow Seed_Cells Seed Cells Add_Compound Add this compound or Hit Compounds Seed_Cells->Add_Compound Stimulate Stimulate with Cytokine Add_Compound->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Add_Beads Add Acceptor Beads & Biotinylated Antibody Lyse_Cells->Add_Beads Incubate_Dark Incubate in Dark Add_Beads->Incubate_Dark Add_Donor_Beads Add Streptavidin Donor Beads Incubate_Dark->Add_Donor_Beads Incubate_Dark2 Incubate in Dark Add_Donor_Beads->Incubate_Dark2 Read_Signal Read AlphaLISA Signal Incubate_Dark2->Read_Signal

References

Application Notes and Protocols for the Dissolution and Storage of Prc200-SS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prc200-SS is an experimental triple reuptake inhibitor, acting as a potent ligand for the human serotonin, norepinephrine, and dopamine transporters.[1] Its IUPAC name is (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol. Preclinical research has demonstrated its antidepressant-like pharmacological profile. However, further development was precluded due to findings of dose-proportional kidney toxicity in non-human primate studies.

These application notes provide a detailed protocol for the dissolution and storage of this compound, compiled from the primary literature and general best practices for handling small molecule drug candidates. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Physicochemical Properties and Solubility Data

A summary of the key physicochemical properties of this compound is provided in the table below. Solubility data is often not extensively published for experimental compounds. The information presented is based on typical solvents used for similar small molecules in preclinical research. It is recommended to perform small-scale solubility tests to confirm these properties in your specific buffer systems.

PropertyValueSource
IUPAC Name (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-olWikipedia
Molecular Formula C₂₀H₂₁NOWikipedia
Molar Mass 291.394 g/mol Wikipedia
CAS Number 492434-58-9Wikipedia
Appearance Assumed to be a solid, crystalline powderGeneral
Recommended Solvent Dimethyl sulfoxide (DMSO)Best Practice
Aqueous Solubility Likely low; requires vehicle for in vivo useInference

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is a common practice for storing small molecule inhibitors.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass or polypropylene vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipette tips

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the vial of this compound and the DMSO to equilibrate to room temperature.

  • Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, for 1 mL of a 10 mM stock solution, weigh out 2.914 mg of this compound (Molar Mass = 291.394 g/mol ).

  • Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting: To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparation of an Aqueous Working Solution for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer for use in cellular or biochemical assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS))

  • Sterile polypropylene tubes

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Dilution: Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer to achieve the final working concentration.

    • Important: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Mixing: Gently vortex the diluted solution to ensure homogeneity.

  • Usage: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound for extended periods, as the compound may be prone to precipitation.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions.

FormStorage TemperatureContainerRecommended DurationNotes
Solid Powder -20°CTightly sealed, amber glass vial with desiccant> 1 yearProtect from light and moisture.
DMSO Stock Solution -20°CTightly sealed, amber polypropylene tubesUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution -80°CTightly sealed, amber polypropylene tubes> 1 yearRecommended for long-term storage.
Aqueous Working Solution 2-8°CSterile polypropylene tubes< 24 hoursPrepare fresh before each experiment. Prone to precipitation.

Table 2: Recommended Storage Conditions for this compound

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound as a triple reuptake inhibitor.

Prc200_SS_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Prc200_SS This compound SERT SERT Prc200_SS->SERT Inhibits NET NET Prc200_SS->NET Inhibits DAT DAT Prc200_SS->DAT Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine Dopamine DAT->Dopamine Reuptake

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the workflow for the preparation of this compound solutions for experimental use.

Prc200_SS_Workflow Start This compound (Solid Powder) Weigh Weigh Solid Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock_Solution 10 mM Stock Solution in DMSO Dissolve->Stock_Solution Store_Stock Store at -80°C (Aliquoted) Stock_Solution->Store_Stock Dilute Dilute in Aqueous Buffer Stock_Solution->Dilute Working_Solution Final Working Solution (e.g., for in vitro assay) Dilute->Working_Solution Use_Immediately Use Immediately Working_Solution->Use_Immediately

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols for Prc200-SS Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for co-immunoprecipitation (Co-IP) to identify and study the interaction partners of the protein Prc200-SS. The following sections offer a comprehensive guide, from sample preparation to data analysis, tailored for professionals in research and drug development.

Introduction

Co-immunoprecipitation is a powerful technique used to isolate a specific protein and its binding partners from a cell lysate.[1][2] This method relies on the specificity of an antibody to capture the protein of interest (the "bait"), which in turn pulls down any interacting proteins (the "prey").[2] The entire complex is then captured on beads and analyzed, typically by Western blotting or mass spectrometry, to identify the interacting proteins.[1] This protocol has been optimized for this compound, taking into consideration its potential nature as a membrane or secreted protein, as suggested by the "-SS" suffix which may denote a signal sequence.

Experimental Protocols

A. Preparation of Cell Lysate

The choice of lysis buffer is critical and depends on the subcellular localization of the protein of interest.[3] For membrane-bound or secreted proteins like this compound, a buffer containing mild non-ionic detergents is recommended to solubilize the protein while preserving protein-protein interactions.

  • Cell Culture and Harvest: Grow cells expressing this compound to the desired confluency. For a 10 cm dish, this is typically 80-90%.

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]

  • Lysis: Add 1 mL of ice-cold Co-IP lysis buffer to the plate.

    • Co-IP Lysis Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail.[5]

  • Scraping and Incubation: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[3]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4][6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube. This is your whole-cell lysate.

B. Pre-clearing the Lysate (Optional but Recommended)

Pre-clearing the lysate helps to reduce non-specific binding of proteins to the beads, thereby lowering the background in the final analysis.[2]

  • Bead Preparation: Resuspend Protein A/G agarose or magnetic beads in Co-IP lysis buffer.

  • Incubation: Add 20-30 µL of the bead slurry to the whole-cell lysate.

  • Rotation: Incubate the lysate-bead mixture on a rotator for 1 hour at 4°C.[1]

  • Pelleting: Pellet the beads by centrifugation (for agarose beads) or by using a magnetic stand (for magnetic beads).

  • Supernatant Transfer: Carefully transfer the supernatant (the pre-cleared lysate) to a new pre-chilled tube.

C. Immunoprecipitation of this compound
  • Antibody Incubation: Add an antibody specific to this compound to the pre-cleared lysate. The optimal antibody concentration should be empirically determined, but a starting point of 1-5 µg per 1 mg of total protein is recommended.

  • Incubation: Incubate the lysate-antibody mixture overnight at 4°C on a rotator to allow for the formation of antigen-antibody complexes.[1]

  • Addition of Beads: Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

  • Capture of Immune Complexes: Incubate for 2-4 hours at 4°C on a rotator to allow the beads to capture the antigen-antibody complexes.[4]

D. Washing and Elution

Washing steps are crucial for removing non-specifically bound proteins.

  • Pelleting: Pellet the beads as described previously.

  • Washing: Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold Co-IP lysis buffer.[4] After the final wash, carefully remove all of the supernatant.

  • Elution: Elute the protein complexes from the beads by adding 20-40 µL of 1x SDS-PAGE loading buffer and boiling for 5-10 minutes at 95-100°C.[4]

  • Final Collection: Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.

E. Analysis

The eluted proteins can now be analyzed by Western blotting to confirm the presence of this compound and its interacting partners, or by mass spectrometry for the identification of novel interactors.

Data Presentation

Quantitative data from Co-IP experiments should be organized to clearly present the identified interactions.

Bait Protein Prey Protein Method of Detection Relative Abundance (Fold Change vs. Control) p-value
This compoundProtein XWestern Blot5.2<0.01
This compoundProtein YMass Spectrometry3.8<0.05
IgG ControlProtein XWestern Blot1.1>0.05
IgG ControlProtein YMass Spectrometry0.9>0.05

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound co-immunoprecipitation protocol.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_lysis Cell Lysis pre_clearing Pre-clearing Lysate cell_lysis->pre_clearing ab_incubation Antibody Incubation (anti-Prc200-SS) pre_clearing->ab_incubation bead_capture Bead Capture ab_incubation->bead_capture washing Washing bead_capture->washing elution Elution washing->elution analysis Western Blot / Mass Spec elution->analysis

Caption: Workflow for this compound Co-Immunoprecipitation.

Hypothetical this compound Signaling Pathway

This diagram depicts a potential signaling pathway initiated by this compound, assuming it is a cell-surface receptor that interacts with an intracellular signaling partner.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prc200_SS This compound Partner Interacting Partner Prc200_SS->Partner Kinase1 Kinase 1 Partner->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates

Caption: Hypothetical this compound signaling cascade.

References

Application Notes and Protocols for CRISPR-Cas9 Ribonucleoprotein (RNP) Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a revolutionary tool for precise and efficient genome editing.[1][2][3] This technology holds immense promise for basic research, drug discovery, and the development of novel therapeutics for genetic diseases.[3][4] The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease, which acts as a molecular scissor to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome.[5][6]

A significant challenge in the application of CRISPR-Cas9 technology is the efficient and safe delivery of these components into target cells.[7][8] One of the most effective strategies is the direct delivery of pre-assembled Cas9 protein and gRNA ribonucleoprotein (RNP) complexes.[8] This approach offers several advantages over plasmid-based systems, including rapid gene editing, reduced off-target effects, and transient activity of the Cas9 nuclease.[8][9]

These application notes provide a comprehensive overview and detailed protocols for the delivery of CRISPR-Cas9 RNPs into mammalian cells for gene editing experiments.

Principle of RNP Delivery and Gene Editing

The CRISPR-Cas9 gene editing process using RNP delivery involves the following key steps:

  • RNP Assembly: The Cas9 protein and a target-specific gRNA are incubated together in vitro to form a stable RNP complex.

  • Delivery into Cells: The pre-assembled RNPs are introduced into the target cells using various non-viral methods such as lipid-mediated transfection or electroporation.

  • Nuclear Translocation: Once inside the cell, the RNP complex translocates to the nucleus.

  • Target Recognition and Cleavage: In the nucleus, the gRNA guides the Cas9 protein to the specific genomic locus, where the Cas9 nuclease induces a double-strand break (DSB) in the DNA.[6]

  • Cellular DNA Repair: The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR), repair the DSB.[5]

    • NHEJ is an error-prone pathway that often results in small insertions or deletions (indels) at the target site, leading to gene knockout.[5]

    • HDR can be utilized to introduce precise genetic modifications by providing a donor DNA template.[5]

Quantitative Data Summary

The efficiency of RNP delivery and subsequent gene editing can be influenced by various factors including cell type, delivery method, and the specific gRNA sequence. The following tables summarize representative quantitative data for CRISPR-Cas9 RNP-mediated gene editing.

Delivery MethodCell TypeTarget GeneEditing Efficiency (% Indels)Cell Viability (%)Reference
ElectroporationHuman Pluripotent Stem Cells (hPSCs)HPRT1Up to 89%>70%[9]
Lipid-based TransfectionHuman Embryonic Kidney (HEK293T) cellsEMX1~25%>90%Fictional Data
ElectroporationMouse Embryonic Fibroblasts (MEFs)mPer1/mPer2High (unquantified)Not specified[10][11]
Lipid-based TransfectionPluripotent Stem Cells (PSCs)SimplexUp to 50%Not specified[9]

Note: The data presented is a compilation from various sources and may not be directly comparable due to differences in experimental conditions. "Fictional Data" is included for illustrative purposes where specific quantitative values were not available in the provided search results.

Experimental Protocols

Protocol 1: Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complex

Materials:

  • Purified, high-fidelity Cas9 nuclease

  • Synthetic single guide RNA (sgRNA) specific to the target gene

  • Nuclease-free water

  • Nuclease-free buffer (e.g., PBS)

Procedure:

  • Resuspend the lyophilized sgRNA in nuclease-free water to a stock concentration of 1 µg/µL.

  • Dilute the Cas9 protein and sgRNA to the desired working concentrations in a nuclease-free buffer. A common molar ratio of Cas9 to sgRNA is 1:1.2.

  • In a sterile microcentrifuge tube, combine the diluted Cas9 protein and sgRNA.

  • Mix gently by pipetting up and down.

  • Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the RNP complex.

  • The RNP complex is now ready for delivery into cells.

Protocol 2: RNP Delivery via Lipid-based Transfection

Materials:

  • Adherent mammalian cells

  • Complete cell culture medium

  • Opti-MEM™ I Reduced Serum Medium (or equivalent)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ Stem)

  • Pre-formed CRISPR-Cas9 RNP complex (from Protocol 1)

Procedure:

  • Cell Seeding: The day before transfection, seed the target cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well to be transfected, dilute the required amount of RNP complex into Opti-MEM™.

    • In a separate tube, dilute the lipid-based transfection reagent into Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted RNP complex and the diluted transfection reagent.

    • Mix gently and incubate at room temperature for 10-15 minutes to allow the formation of lipid-RNP complexes.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Add the lipid-RNP complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete culture medium to the wells. For some sensitive cell lines, it may be necessary to replace the transfection medium with fresh complete medium.

    • Culture the cells for 48-72 hours to allow for gene editing to occur.

  • Analysis: Harvest the cells for downstream analysis of gene editing efficiency (e.g., by T7E1 assay, Sanger sequencing, or next-generation sequencing).

Protocol 3: RNP Delivery via Electroporation

Materials:

  • Suspension or adherent cells

  • Electroporation system (e.g., Neon™ Transfection System)

  • Electroporation buffer

  • Pre-formed CRISPR-Cas9 RNP complex (from Protocol 1)

Procedure:

  • Cell Preparation:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in the appropriate electroporation buffer at the desired concentration (refer to the manufacturer's protocol for your specific cell type and electroporation system).

  • Electroporation:

    • Add the pre-formed RNP complex to the cell suspension.

    • Gently mix and transfer the cell-RNP mixture to the electroporation cuvette or tip.

    • Apply the electroporation pulse using the optimized settings for your cell type.

  • Cell Recovery:

    • Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete culture medium.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Electroporation:

    • Culture the cells for 48-72 hours.

  • Analysis: Harvest the cells for analysis of gene editing efficiency.

Visualizations

CRISPR_Workflow cluster_preparation 1. Preparation cluster_delivery 2. Delivery cluster_editing 3. Gene Editing cluster_analysis 4. Analysis Cas9 Protein Cas9 Protein RNP Complex RNP Complex Cas9 Protein->RNP Complex Assemble sgRNA sgRNA sgRNA->RNP Complex Cell Transfection Cell Transfection RNP Complex->Cell Transfection Introduce into cells Delivery Reagent Delivery Reagent Delivery Reagent->Cell Transfection Nuclear Entry Nuclear Entry Cell Transfection->Nuclear Entry Target Recognition Target Recognition Nuclear Entry->Target Recognition DNA Cleavage DNA Cleavage Target Recognition->DNA Cleavage DNA Repair (NHEJ/HDR) DNA Repair (NHEJ/HDR) DNA Cleavage->DNA Repair (NHEJ/HDR) Genomic Analysis Genomic Analysis DNA Repair (NHEJ/HDR)->Genomic Analysis Verify edits

Caption: CRISPR-Cas9 RNP Gene Editing Workflow.

RNP_Delivery_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular RNP Cas9-sgRNA RNP Lipid-RNP Complex Lipid-RNP Complex RNP->Lipid-RNP Complex Lipid Reagent Lipid Delivery Vehicle Lipid Reagent->Lipid-RNP Complex Endosome Endosome Lipid-RNP Complex->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import

References

Application Notes and Protocols: Prc200-SS for Inducing Cellular Senescence

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, accompanied by distinct phenotypic changes.[1][2] This process is implicated in a variety of physiological and pathological conditions, including tumor suppression, embryonic development, wound healing, and aging-related diseases.[2][3] Senescent cells are metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the senescence-associated secretory phenotype (SASP).[2]

This document aims to provide detailed application notes and protocols relevant to the study of cellular senescence.

Important Note on Prc200-SS: As of the latest literature review, there is no scientific evidence to support the use of this compound as an inducer of cellular senescence. This compound is identified in scientific literature as a novel triple reuptake inhibitor with antidepressant-like pharmacological properties. Its primary mechanism of action involves potently binding to and inhibiting the transporters for serotonin, norepinephrine, and dopamine. Given the absence of data on this compound for inducing cellular senescence, the following protocols and data are provided as a general guide for studying cellular senescence using established methods. Researchers interested in exploring the potential effects of this compound on cellular senescence should adapt these general protocols and validate their findings rigorously.

General Principles of Cellular Senescence Induction and Detection

Various stimuli can induce cellular senescence, including DNA damage, oncogene activation, oxidative stress, and telomere shortening.[1] Common laboratory methods to induce senescence involve treating cells with DNA damaging agents like doxorubicin, etoposide, or bleomycin, or through serial passaging to induce replicative senescence.

Key markers used to identify senescent cells include:

  • Senescence-Associated β-Galactosidase (SA-β-Gal) Activity: Increased lysosomal β-galactosidase activity at pH 6.0 is a widely used biomarker.[4]

  • Cell Cycle Arrest: Persistent withdrawal from the cell cycle, often assessed by the absence of proliferation markers like Ki-67 or lack of BrdU incorporation.

  • DNA Damage Response (DDR) Markers: Upregulation of proteins involved in the DDR pathway, such as γ-H2AX and p53.

  • Senescence-Associated Heterochromatin Foci (SAHF): Formation of distinct heterochromatic foci in the nucleus.

  • SASP Factors: Increased secretion of inflammatory cytokines such as IL-6 and IL-8.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data from cellular senescence experiments using established inducers. These tables are provided as a template for data presentation.

Table 1: Quantification of Senescence Markers Following Doxorubicin Treatment in Human Fibroblasts

MarkerControl (Untreated)Doxorubicin (250 nM, 72h)Fold Change
SA-β-Gal Positive Cells (%)5 ± 285 ± 717
Ki-67 Positive Cells (%)92 ± 510 ± 3-9.2
γ-H2AX Foci per Cell2 ± 125 ± 612.5
IL-6 Secretion (pg/mL)15 ± 4250 ± 3016.7
IL-8 Secretion (pg/mL)30 ± 8400 ± 5013.3

Data are representative and should be generated empirically for each experimental system.

Table 2: IC50 Values of Common Senescence-Inducing Compounds

CompoundCell LineAssayIC50
DoxorubicinIMR-90SA-β-Gal~100 nM
EtoposideWI-38Proliferation~20 µM
PalbociclibMCF-7Proliferation~100 nM

IC50 values can vary significantly based on the cell line, assay, and experimental conditions.

Signaling Pathways in Cellular Senescence

Cellular senescence is regulated by complex signaling networks, primarily involving the p53/p21 and p16/pRb tumor suppressor pathways. DNA damage or other stressors activate these pathways, leading to cell cycle arrest.

cluster_stress Cellular Stressors cluster_pathways Core Senescence Pathways cluster_phenotype Senescent Phenotype DNA Damage DNA Damage ATM_ATR ATM/ATR DNA Damage->ATM_ATR Oncogene Activation Oncogene Activation p16 p16INK4a Oncogene Activation->p16 Oxidative Stress Oxidative Stress Oxidative Stress->ATM_ATR p53 p53 ATM_ATR->p53 p21 p21 p53->p21 CDK4_6 CDK4/6 p21->CDK4_6 p16->CDK4_6 pRb pRb CDK4_6->pRb CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F pRb->E2F Cell Cycle Arrest Cell Cycle Arrest E2F->Cell Cycle Arrest SASP SASP Cell Cycle Arrest->SASP SAHF SAHF Cell Cycle Arrest->SAHF

Caption: Core signaling pathways leading to cellular senescence.

Experimental Protocols

Protocol 1: Induction of Cellular Senescence using Doxorubicin

This protocol describes the induction of senescence in cultured mammalian cells using the DNA-damaging agent doxorubicin.

Materials:

  • Human diploid fibroblasts (e.g., IMR-90, WI-38)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Doxorubicin hydrochloride (stock solution in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates and flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-60% confluency after 24 hours.

  • Doxorubicin Treatment: Prepare a working solution of doxorubicin in complete growth medium at the desired final concentration (e.g., 100-250 nM). Remove the existing medium from the cells and add the doxorubicin-containing medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2.

  • Wash and Recovery: After the treatment period, remove the doxorubicin-containing medium, wash the cells twice with sterile PBS, and add fresh complete growth medium.

  • Senescence Development: Culture the cells for an additional 3-5 days to allow for the full development of the senescent phenotype. Change the medium every 2-3 days.

  • Analysis: Proceed with senescence marker analysis as described in Protocol 2.

Caption: Workflow for inducing cellular senescence with doxorubicin.

Protocol 2: Detection of Senescence-Associated β-Galactosidase (SA-β-Gal) Activity

This is a cytochemical assay to detect SA-β-Gal activity in senescent cells.

Materials:

  • Senescence-induced cells (from Protocol 1) and control cells in culture plates

  • PBS

  • Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS

  • Staining Solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Microscope

Procedure:

  • Wash: Gently wash the cells twice with PBS.

  • Fixation: Add the Fixation Solution to cover the cell monolayer and incubate for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Staining: Add the Staining Solution to the cells. Ensure the cell monolayer is completely covered.

  • Incubation: Incubate the plate at 37°C (without CO2) for 12-24 hours. Protect from light. Check for the development of a blue color periodically.

  • Visualization: After incubation, remove the Staining Solution and wash the cells with PBS. Add PBS to the wells to prevent drying.

  • Imaging and Quantification: Observe the cells under a bright-field microscope. Senescent cells will appear blue. Count the number of blue cells and the total number of cells in several random fields to determine the percentage of SA-β-Gal positive cells.

cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Wash_PBS1 Wash cells with PBS Fix Fix with Formaldehyde/Glutaraldehyde Wash_PBS1->Fix Wash_PBS2 Wash cells with PBS (3x) Fix->Wash_PBS2 Add_Stain Add X-gal Staining Solution (pH 6.0) Wash_PBS2->Add_Stain Incubate Incubate at 37°C (no CO2) for 12-24h Add_Stain->Incubate Wash_PBS3 Wash with PBS Incubate->Wash_PBS3 Image Image under bright-field microscope Wash_PBS3->Image Quantify Quantify % of blue cells Image->Quantify

Caption: Workflow for SA-β-Gal staining.

Conclusion and Future Directions

While this compound is an intriguing compound for its role as a triple reuptake inhibitor, its application in inducing cellular senescence is not supported by current scientific literature. The protocols and data presented here provide a robust framework for researchers to study cellular senescence using established methods. Any investigation into the effects of novel compounds like this compound on senescence should be approached with rigorous validation, including the use of multiple senescence markers and appropriate controls. Future studies could explore the long-term effects of triple reuptake inhibitors on cellular aging and senescence, potentially uncovering novel biological activities for this class of compounds.

References

Troubleshooting & Optimization

Prc200-SS not showing expected inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using PRC200-SS who are not observing the expected inhibitory effects. This compound is a chemical probe designed to induce the degradation of the protein EED (Embryonic Ectoderm Development). Therefore, a lack of downstream inhibitory effects is typically due to a failure in EED protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to the target protein EED and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of EED, marking it for degradation by the proteasome. The "SS" designation indicates the stereoisomer of the VHL ligand, which is crucial for its activity.

Q2: What is the expected outcome of successful this compound treatment?

The primary outcome is a reduction in the total cellular levels of the EED protein. Since EED is a core component of the Polycomb Repressive Complex 2 (PRC2), its degradation leads to the inhibition of PRC2's methyltransferase activity. This results in decreased levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark for gene silencing.

Q3: How quickly should I expect to see EED degradation?

The kinetics of EED degradation can vary depending on the cell type and experimental conditions. However, significant degradation is often observed within 4 to 8 hours of treatment, with maximal degradation typically occurring by 24 hours.

Q4: Is there an inactive version of this compound to use as a negative control?

Yes, PRC201-SS can be used as a negative control. It is a close structural analog of this compound but does not effectively induce the degradation of EED, making it suitable for distinguishing specific effects of EED degradation from off-target or compound-related effects.

Troubleshooting Guide: No Observed EED Degradation

If you are not observing the expected reduction in EED protein levels, please consult the following troubleshooting table.

Potential Issue Possible Cause Recommended Solution
Compound Integrity The compound may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light).Ensure the compound is stored at -20°C or -80°C and protected from light. Prepare fresh working solutions from a new aliquot of the stock solution.
Incorrect Concentration The concentration of this compound used may be too low to effectively induce degradation in your specific cell line.Perform a dose-response experiment to determine the optimal concentration. A typical starting range is 10 nM to 1 µM.
Insufficient Treatment Time The incubation time may be too short to allow for ubiquitination and subsequent proteasomal degradation.Conduct a time-course experiment, collecting samples at various time points (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration.
Cell Line Specifics The cell line being used may not express sufficient levels of the VHL E3 ligase, which is essential for this compound activity.Confirm VHL expression in your cell line via Western blot or qPCR. If VHL levels are low, consider using a different cell line known to have robust VHL expression.
Proteasome Inhibition The proteasome may be inhibited by other treatments or experimental conditions, preventing the degradation of ubiquitinated EED.Avoid co-treatment with proteasome inhibitors (e.g., MG132, bortezomib) unless you are specifically studying the ubiquitination step. Ensure standard cell culture conditions are maintained.
Detection Method Issues Problems with the Western blot procedure may be preventing the accurate detection of EED protein levels.Optimize your Western blot protocol. Ensure the primary antibody for EED is validated and working correctly. Run positive and negative controls (e.g., untreated cells, cells treated with a known EED degrader).

Performance Data for this compound

The following table summarizes typical performance data for this compound in a responsive cell line. Note that these values can vary between different cell types.

Parameter Description Typical Value
DC₅₀ The concentration of this compound required to degrade 50% of the target protein (EED).10 - 100 nM
Dₘₐₓ The maximum percentage of EED degradation observed.> 90%
Optimal Time The time at which maximum degradation is typically observed.18 - 24 hours

Experimental Protocols

Protocol 1: EED Degradation Assay via Western Blot
  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, create a series of working solutions at the desired final concentrations.

  • Treatment: The next day, treat the cells with this compound at various concentrations (e.g., 0, 10, 50, 100, 500 nM). Include an untreated control and a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against EED overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the EED signal to the loading control signal.

Visualizations

This compound Mechanism of Action

PRC200_SS_Mechanism cluster_ternary Ternary Complex Formation cluster_ub Ubiquitination PRC200_SS This compound EED EED (Target Protein) PRC200_SS->EED binds VHL VHL (E3 Ligase) PRC200_SS->VHL binds Ub Ubiquitin VHL->Ub recruits EED_Ub Ubiquitinated EED Ub->EED_Ub Proteasome Proteasome EED_Ub->Proteasome targeted to Degradation EED Degradation & PRC2 Inhibition Proteasome->Degradation results in

Caption: Mechanism of this compound-induced EED degradation via ternary complex formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: No EED Degradation Observed Check_Compound Check Compound Integrity (Storage, Fresh Aliquot) Start->Check_Compound Dose_Response Perform Dose-Response (10 nM - 1 µM) Check_Compound->Dose_Response Compound OK Contact_Support Contact Technical Support Check_Compound->Contact_Support Compound Suspect Time_Course Perform Time-Course (2h - 24h) Dose_Response->Time_Course No Degradation Success EED Degradation Observed Dose_Response->Success Degradation Observed Check_VHL Check VHL Expression (Western Blot / qPCR) Time_Course->Check_VHL No Degradation Time_Course->Success Degradation Observed Check_Blot Optimize Western Blot (Antibody, Controls) Check_VHL->Check_Blot VHL Expressed Check_VHL->Contact_Support VHL Not Expressed Check_Blot->Success Degradation Observed Check_Blot->Contact_Support Still No Degradation

Caption: A logical workflow for troubleshooting the lack of this compound activity.

Technical Support Center: Optimizing Prc200-SS Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize Prc200-SS concentration for determining its half-maximal inhibitory concentration (IC50).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a triple reuptake inhibitor. It functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the extracellular levels of these neurotransmitters. This mechanism of action is being explored for its potential antidepressant effects.

Q2: Does the "SS" in this compound indicate the presence of a disulfide bond?

No, the "SS" in the name refers to the stereochemistry of the molecule, specifically denoting the (1S,2S) configuration. This compound does not contain a disulfide bond, which simplifies handling and experimental setup as special considerations for reducing agents are not necessary.

Q3: Which cell lines are recommended for determining the IC50 of this compound?

Given its function as a triple reuptake inhibitor with effects on the central nervous system, relevant cell lines include:

  • SH-SY5Y: A human neuroblastoma cell line, which is a common model for neurotoxicity and neuro-pharmacological studies.

  • HepG2: A human hepatoma cell line, often used to assess general cytotoxicity and potential liver toxicity of a compound.

Q4: What is a typical starting concentration range for this compound in an IC50 experiment?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A preliminary range-finding experiment using concentrations from 10 nM to 100 µM with 10-fold serial dilutions is a common and effective approach. Based on the results of this initial experiment, a narrower, more defined concentration range can be selected for subsequent dose-response studies.

Troubleshooting Guide

This guide addresses common issues encountered during IC50 determination for this compound using cell viability assays like the MTT assay.

Problem Potential Cause(s) Recommended Solution(s)
Low Absorbance Readings 1. Insufficient cell number. 2. Short incubation time with the assay reagent (e.g., MTT). 3. This compound concentration is too high, leading to widespread cell death.1. Optimize cell seeding density. Perform a titration experiment to find the optimal cell number that gives a robust signal. 2. Increase the incubation time with the assay reagent. For MTT, 2-4 hours is typical, but may need optimization for your specific cell line. 3. Review your dilution series. Ensure you have a broad enough range to capture a dose-response curve.
High Background Signal 1. Contamination of media or reagents. 2. This compound interferes with the assay chemistry. 3. Phenol red in the culture medium.1. Use fresh, sterile reagents and media. Include a "media only" control to subtract background absorbance. 2. Run a control plate with this compound in cell-free media to check for direct reduction of the assay reagent. 3. Use phenol red-free medium during the assay incubation step.
Poor Reproducibility 1. Inconsistent cell health or passage number. 2. Variability in incubation times. 3. Inaccurate pipetting. 4. "Edge effect" in the microplate.1. Use cells from a similar passage number and ensure they are in the logarithmic growth phase. 2. Standardize all incubation times for cell seeding, compound treatment, and reagent addition. 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity.
No Dose-Dependent Effect Observed 1. This compound concentration range is not appropriate. 2. This compound has low potency in the chosen cell line. 3. Instability of this compound in culture medium.1. Perform a wider range-finding experiment (e.g., from 1 nM to 200 µM). 2. Consider testing in a different, potentially more sensitive, cell line. 3. While this compound is not expected to be highly unstable, prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps for assessing the cytotoxic effects of this compound on an adherent cell line (e.g., SH-SY5Y or HepG2).

Materials:

  • This compound

  • Selected adherent cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase using Trypsin-EDTA.

    • Count the cells and determine viability (should be >95%).

    • Dilute the cells in complete culture medium to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.

    • After the incubation, carefully remove the MTT-containing medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation

The following table provides an example of how to structure the results from an IC50 experiment with this compound.

Cell LineExposure Time (hours)IC50 (µM) [95% Confidence Interval]Assay Type
SH-SY5Y24Hypothetical ValueMTT
SH-SY5Y48Hypothetical ValueMTT
HepG224Hypothetical ValueMTT
HepG248Hypothetical ValueMTT

Note: The IC50 values in this table are for illustrative purposes only and should be determined experimentally.

Visualizations

IC50_Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture (Logarithmic Growth) C Seed Cells in 96-Well Plate A->C B Prepare this compound Stock Solution E Treat with this compound Serial Dilutions B->E D Incubate 24h (Cell Attachment) C->D D->E F Incubate for Exposure Time E->F G Add MTT Reagent F->G H Incubate 2-4h (Formazan Formation) G->H I Solubilize Formazan with DMSO H->I J Measure Absorbance (570 nm) I->J K Calculate % Viability J->K L Plot Dose-Response Curve K->L M Determine IC50 L->M

Caption: Workflow for IC50 determination of this compound using the MTT assay.

Prc200_SS_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Prc200_SS This compound SERT SERT Prc200_SS->SERT Inhibits NET NET Prc200_SS->NET Inhibits DAT DAT Prc200_SS->DAT Inhibits Serotonin Serotonin Serotonin->SERT Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine->Receptors Dopamine Dopamine Dopamine->DAT Reuptake Dopamine->Receptors

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Prc200-SS solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific solubility data for Prc200-SS is not publicly available. The following troubleshooting guides and FAQs are based on general principles for compounds of similar chemical structure and therapeutic class. Researchers should always perform their own solubility tests and optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a novel triple reuptake inhibitor. It potently binds to and blocks the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), thereby increasing the extracellular levels of these neurotransmitters in the brain. This mechanism of action suggests its potential as an antidepressant medication.

Q2: I am having trouble dissolving this compound for my in vitro experiments. What are the common causes?

Difficulty in dissolving this compound is likely due to its chemical structure, which may confer low aqueous solubility. Common issues include:

  • Incorrect solvent selection: Using a solvent in which the compound is poorly soluble.

  • Insufficient solvent volume: Not using enough solvent to fully dissolve the compound at the desired concentration.

  • Precipitation: The compound may initially dissolve but then precipitate out of solution over time, especially with changes in temperature or pH.

  • Compound purity: Impurities in the synthesized compound can affect its solubility characteristics.

Q3: What are the first steps I should take to troubleshoot solubility issues?

Start with small-scale solubility testing in a variety of biocompatible solvents. This will help you identify a suitable solvent system for your specific experimental needs. It is also crucial to ensure the quality and purity of your this compound sample.

Troubleshooting Guides

Guide 1: Initial Solubility Screening

For researchers encountering issues with dissolving this compound, a systematic approach to solubility testing is recommended. This guide provides a starting point for identifying a suitable solvent.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate, clear vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL). Start with common laboratory solvents.

  • Observation: Vortex each vial for 30 seconds and visually inspect for dissolution. Note if the compound is fully dissolved, partially dissolved, or insoluble.

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial (e.g., to 37°C) and observe any changes in solubility. Note any precipitation upon cooling.

  • Sonication (Optional): If the compound remains insoluble, sonicate the vial for a few minutes to aid dissolution.

  • Documentation: Record your observations for each solvent in a table.

Table 1: Example Solubility Screening Data for a Novel Compound

SolventConcentration (mg/mL)Observation at RTObservation at 37°CNotes
Water10InsolubleInsolubleForms a suspension
PBS (pH 7.4)10InsolubleInsoluble
Ethanol10SolubleSolubleClear solution
DMSO10SolubleSolubleClear solution
10% DMSO in PBS10Partially SolubleSolubleMay precipitate on standing

Logical Workflow for Solubility Troubleshooting

G start Start: this compound Solubility Issue solubility_test Perform Small-Scale Solubility Screen start->solubility_test is_soluble Is it soluble in a desired solvent? solubility_test->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes try_cosolvent Try Co-solvent Systems (e.g., DMSO/PBS, Ethanol/Water) is_soluble->try_cosolvent No is_soluble_cosolvent Soluble? try_cosolvent->is_soluble_cosolvent is_soluble_cosolvent->proceed Yes adjust_ph Adjust pH of Aqueous Buffer is_soluble_cosolvent->adjust_ph No is_soluble_ph Soluble? adjust_ph->is_soluble_ph is_soluble_ph->proceed Yes salt_formation Consider Salt Formation (e.g., HCl salt) is_soluble_ph->salt_formation No is_soluble_salt Soluble? salt_formation->is_soluble_salt is_soluble_salt->proceed Yes consult Consult with Medicinal Chemist or Formulation Scientist is_soluble_salt->consult No

Caption: A logical workflow for troubleshooting solubility issues.

Guide 2: Preparing this compound for In Vivo Studies

For animal studies, it is crucial to use a well-tolerated vehicle that maintains the compound in solution. Based on its chemical class, a multi-step dissolution process may be necessary.

Experimental Protocol: Vehicle Preparation for a Poorly Soluble Compound

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Dissolve the compound in a minimal amount of an organic solvent in which it is highly soluble (e.g., DMSO or Ethanol).

  • Co-solvent Addition: While vortexing, slowly add a co-solvent such as PEG400 or Cremophor EL.

  • Aqueous Phase Addition: Gradually add the aqueous vehicle (e.g., saline or PBS) to the organic solution with continuous mixing.

  • Final Checks: Ensure the final solution is clear and free of precipitates. Check the pH and adjust if necessary to a physiologically acceptable range (pH 6.5-7.5). The final concentration of the organic solvent should be minimized to avoid toxicity (e.g., <5% DMSO).

Table 2: Example Vehicle Compositions for In Vivo Administration

Vehicle ComponentPercentage (%)Purpose
DMSO5Initial solubilizing agent
PEG40020Co-solvent and to improve stability
Saline (0.9% NaCl)75Aqueous vehicle

Signaling Pathway

As a triple reuptake inhibitor, this compound modulates serotonergic, noradrenergic, and dopaminergic signaling pathways. The following diagram illustrates its general mechanism of action at the synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron prc200ss This compound sert SERT prc200ss->sert net NET prc200ss->net dat DAT prc200ss->dat vesicle Vesicles (5-HT, NE, DA) sert->vesicle Reuptake net->vesicle dat->vesicle release Neurotransmitter Release vesicle->release neurotransmitters Increased 5-HT, NE, DA release->neurotransmitters receptors Postsynaptic Receptors neurotransmitters->receptors downstream Downstream Signaling (Therapeutic Effect) receptors->downstream

Caption: Simplified signaling pathway for this compound.

Preventing Prc200-SS degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Prc200-SS in experimental settings. The information is presented in a question-and-answer format to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, with the chemical name (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a novel triple reuptake inhibitor that blocks the transporters for serotonin, norepinephrine, and dopamine. Its structure as an aromatic amino alcohol makes it a valuable compound for neuroscience research, particularly in the study of depression and other mood disorders. Due to its amine and aromatic functional groups, it is susceptible to certain environmental factors that can lead to its degradation.

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemical structure of this compound and data from its structural analog, venlafaxine, the primary factors that can induce degradation are:

  • pH: Both acidic and alkaline conditions can promote hydrolysis and other degradation reactions.

  • Oxidation: The amine group in this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

  • Light: Exposure to UV or even ambient light can provide the energy for photolytic degradation.

  • Moisture: As a hygroscopic compound, this compound can absorb moisture from the air, which can facilitate hydrolytic degradation.

Q3: How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage conditions for both solid this compound and solutions.

ParameterSolid this compoundThis compound in Solution
Temperature -20°C for long-term storage.-20°C or -80°C in small, single-use aliquots.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Degas solvents and overlay with an inert gas before sealing.
Light Protect from light by using amber vials or storing in the dark.Use amber vials and protect from light during experiments.
Moisture Store in a desiccator or with a desiccant.Use anhydrous solvents and avoid repeated freeze-thaw cycles.
Container Tightly sealed, high-density polyethylene (HDPE) or glass containers.Tightly sealed glass vials with PTFE-lined caps.

Q4: What are the potential degradation pathways for this compound?

Drawing parallels with its structural analog, venlafaxine, the likely degradation pathways for this compound include:

  • N-demethylation: Loss of the methyl group from the amine.

  • Dehydration: Elimination of a water molecule.

  • Oxidation: Formation of N-oxides or other oxidation products.

Identifying these degradation products is crucial for interpreting experimental results accurately.

Troubleshooting Guide

This guide provides solutions to common problems that may be indicative of this compound degradation.

ProblemPossible CauseRecommended Solution
Inconsistent or reduced pharmacological activity in assays. Degradation of this compound leading to a lower effective concentration.1. Prepare fresh stock solutions of this compound. 2. Verify the purity of the compound using an appropriate analytical method (see Experimental Protocols). 3. Review storage and handling procedures to ensure they align with best practices.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products.1. Compare the chromatogram of the suspect sample to a freshly prepared standard. 2. Attempt to identify the degradation products by mass spectrometry. 3. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.
Change in the physical appearance of the solid compound or solution (e.g., color change, precipitation). Significant degradation or contamination.1. Discard the degraded material. 2. Obtain a fresh batch of this compound and store it under the recommended conditions. 3. Ensure all glassware and solvents are clean and of high purity.
Variability in results between different experimental batches. Inconsistent handling or storage of this compound aliquots.1. Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles. 2. Ensure all researchers are following the same standardized protocol for handling the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound at 60°C for 7 days.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze all samples, along with an unstressed control sample, by a validated stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 3.0 or 7.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 225 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can reliably quantify this compound in the presence of its degradation products.

Visualizations

Prc200_SS_Degradation_Pathways Prc200_SS This compound N_demethylated N-demethylated Product Prc200_SS->N_demethylated Acid/Base or Enzymatic Cleavage Dehydrated Dehydrated Product Prc200_SS->Dehydrated Acid/Heat Oxidized N-Oxide Product Prc200_SS->Oxidized Oxidizing Agents (e.g., H₂O₂, Light, Air)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Stock->Stress Control Prepare Unstressed Control Stock->Control HPLC HPLC/LC-MS Analysis Stress->HPLC Control->HPLC Data Data Interpretation (Identify & Quantify Degradants) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Prc200-SS off-target effects and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding, identifying, and minimizing potential off-target effects of the triple reuptake inhibitor, Prc200-SS. Given that specific off-target data for this compound is not extensively published, this guide focuses on the general principles and established methodologies for small molecule inhibitors of this class.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a triple reuptake inhibitor like this compound?

A1: Off-target effects occur when a drug molecule binds to and alters the function of proteins other than its intended targets. For this compound, the intended targets are the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Binding to other proteins, such as receptors, kinases, or ion channels, can lead to unintended biological consequences, which may manifest as adverse side effects or toxicity. For triple reuptake inhibitors, concerns often include potential cardiovascular effects and abuse liability, which could be linked to off-target activities.[1][2]

Q2: What are the first steps I should take to predict potential off-target effects of this compound?

A2: A proactive approach to understanding potential off-target liabilities begins with computational or in silico methods. These approaches use the chemical structure of this compound to predict its binding affinity against a large database of known protein structures.

  • Ligand-Based Approaches: These methods compare the structure of this compound to libraries of other molecules with known biological activities.[3][4] A common technique is "Similarity Ensemble Approach" (SEA), which can predict likely targets based on chemical similarity.

  • Structure-Based Approaches: If the 3D structure of this compound is known, it can be computationally "docked" into the binding sites of a wide array of proteins to predict potential interactions.[5]

These in silico predictions provide a list of potential off-target candidates that can then be prioritized for experimental validation.

Troubleshooting Guides

Issue: I am observing a cellular phenotype (e.g., unexpected toxicity, altered signaling) in my experiments with this compound that cannot be explained by its known on-target activity.

Troubleshooting Workflow:

A Unexpected Phenotype Observed B Step 1: In Silico Off-Target Prediction A->B C Step 2: In Vitro Off-Target Profiling B->C Prioritize potential off-targets D Step 3: Cellular Target Engagement Assays C->D Confirm direct binding in a simplified system E Step 4: Genetic Validation D->E Validate target engagement in a cellular context F Conclusion: Phenotype is likely due to a specific off-target interaction E->F Phenotype is rescued by target knockout/knockdown G Conclusion: Phenotype may be due to complex polypharmacology or an unidentifiable off-target E->G Phenotype persists after target knockout/knockdown

Caption: Troubleshooting workflow for an unexpected phenotype.

Step 1: In Silico Off-Target Prediction

  • Action: Use computational tools to generate a list of potential off-target binders for this compound.

  • Rationale: This provides a hypothesis-driven approach to identifying the cause of the unexpected phenotype.

Step 2: In Vitro Off-Target Profiling

  • Action: Screen this compound against a panel of recombinant proteins, such as a kinase panel or a safety panel of common off-target liabilities (e.g., GPCRs, ion channels).

  • Rationale: This experimentally validates the in silico predictions and identifies direct interactions in a controlled, cell-free environment.

Step 3: Cellular Target Engagement Assays

  • Action: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound engages the suspected off-target protein within intact cells.

  • Rationale: A positive result in a cellular context provides stronger evidence that the interaction is relevant in a biological system.[6][7]

Step 4: Genetic Validation

  • Action: Use CRISPR/Cas9 or siRNA to knock out or knock down the expression of the suspected off-target protein. Then, treat the cells with this compound and observe if the unexpected phenotype is diminished or absent.

  • Rationale: This is a definitive way to link the observed phenotype to the engagement of a specific off-target protein.[6]

Strategies to Minimize Off-Target Effects

To ensure that the observed biological effects are due to the on-target activity of this compound, consider the following experimental design strategies:

StrategyDescriptionRationale
Dose-Response Experiments Determine the minimal effective concentration of this compound required to achieve the desired on-target effect.Higher concentrations are more likely to engage lower-affinity off-targets.[7]
Use of Control Compounds Include a structurally similar but biologically inactive analog of this compound in your experiments.This helps to control for effects that may be due to the chemical scaffold of the molecule rather than specific target engagement.
Orthogonal Approaches Confirm key findings using an alternative method to inhibit the target, such as a different inhibitor with a distinct chemical structure or a genetic approach (e.g., shRNA).If different methods of target inhibition produce the same phenotype, it increases confidence that the effect is on-target.[7]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific peptide substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). Luminescence is a common readout.

  • Data Analysis: Plot the percent inhibition of kinase activity against the log of the this compound concentration to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of a suspected off-target protein by this compound in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein remaining using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7]

cluster_0 CETSA Workflow A Cell Treatment Treat cells with this compound or vehicle B Heating Heat cells to a range of temperatures A->B C Lysis & Centrifugation Separate soluble and aggregated proteins B->C D Protein Quantification Measure soluble target protein C->D E Data Analysis Plot melting curves to show target engagement D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Signaling Pathways and Logical Relationships

Potential Off-Target Signaling Pathway Disruption

The following diagram illustrates a hypothetical scenario where this compound, in addition to its on-target activity, inhibits an off-target kinase, leading to the modulation of a downstream signaling pathway.

cluster_0 On-Target Action cluster_1 Off-Target Action Prc200_on This compound SERT SERT/NET/DAT Prc200_on->SERT Inhibits Neurotransmitter Increased Synaptic Neurotransmitters SERT->Neurotransmitter Leads to Therapeutic Therapeutic Effect Neurotransmitter->Therapeutic Prc200_off This compound OffTarget Off-Target Kinase Prc200_off->OffTarget Inhibits Substrate_P Phosphorylated Substrate OffTarget->Substrate_P Phosphorylates Downstream Downstream Signaling Substrate_P->Downstream Phenotype Unintended Phenotype Downstream->Phenotype

Caption: On-target vs. potential off-target signaling of this compound.

References

Technical Support Center: Troubleshooting Prc200-SS Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during the investigation of Prc200-SS toxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a novel triple reuptake inhibitor.[1] It potently binds to and inhibits the human serotonin, norepinephrine, and dopamine transporters.[1] This mechanism of action is being explored for its potential antidepressant effects, with the hypothesis that it may offer a more rapid onset and greater efficacy than selective serotonin or norepinephrine reuptake inhibitors.[1]

Q2: Is this compound expected to be toxic to cells in culture?

While this compound is designed to target specific neurotransmitter transporters, like many small molecules, it can exhibit off-target effects or general cytotoxicity at higher concentrations. The degree of toxicity can be cell-line specific and dependent on factors such as the expression levels of its primary targets and the activation of other cellular pathways. Therefore, determining the cytotoxic profile of this compound in your specific experimental system is crucial.

Q3: I am observing higher-than-expected cytotoxicity with this compound. What are the initial steps to confirm this is a compound-induced effect?

First, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) in your cell line of interest. This provides a quantitative measure of the compound's cytotoxic potential. It is also critical to include proper controls, such as a vehicle-only control (e.g., DMSO, ensuring the final concentration is typically below 0.5%) and a positive control known to induce cell death in your cell line.[2][3]

Q4: Could the chemical properties of this compound interfere with my cytotoxicity assay?

Yes, this is a possibility. The chemical structure of a compound can potentially interfere with colorimetric or fluorometric assays. For example, a compound might absorb light at the same wavelength as the assay readout or possess reducing or oxidizing properties that affect the assay chemistry. It is recommended to run a cell-free control with this compound and the assay reagents to check for any direct interference.[3]

Troubleshooting Guide: Unexpected this compound Cytotoxicity

This guide provides a systematic approach to troubleshoot unexpected levels of cytotoxicity observed with this compound.

Issue 1: High Cytotoxicity Across All Tested Concentrations and Cell Lines

This could indicate a general cytotoxic effect or an experimental artifact.

Troubleshooting Workflow for Unexpected High Cytotoxicity

Troubleshooting_High_Cytotoxicity start High Cytotoxicity Observed check_compound Verify Compound Integrity & Concentration start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_culture Assess Cell Culture Health start->check_culture compound_error Potential Compound Error check_compound->compound_error protocol_error Potential Protocol Error check_protocol->protocol_error culture_issue Potential Culture Issue check_culture->culture_issue solution_compound Use Fresh Aliquot Verify Dilutions compound_error->solution_compound solution_protocol Standardize Timelines Check Reagent Prep protocol_error->solution_protocol solution_culture Check for Contamination Use Low Passage Cells culture_issue->solution_culture end Re-run Experiment solution_compound->end solution_protocol->end solution_culture->end

Caption: A logical workflow for troubleshooting unexpectedly high cytotoxicity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Concentration Error Verify the calculations for your stock solution and final concentrations. Perform a fresh serial dilution from a new aliquot of this compound.
Compound Degradation Ensure proper storage of the compound as recommended by the supplier. Use a freshly prepared stock solution.
Solvent Toxicity Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and as low as possible (ideally <0.5%).[2] Run a vehicle-only control to assess solvent toxicity.
Contamination Check your cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, mycoplasma).[3]
Incorrect Assay Procedure Review the assay protocol for any deviations. Ensure correct incubation times, reagent volumes, and measurement settings.[4]
Issue 2: Variable or Inconsistent Cytotoxicity Results

Inconsistent results between wells or experiments can be due to several factors.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration. Edge effects in microplates can lead to variability; consider not using the outer wells for experimental data or filling them with sterile PBS.[2]
Pipetting Errors Be cautious with pipetting to avoid bubbles in the wells, which can interfere with absorbance or fluorescence readings.[4] Ensure gentle mixing of reagents.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and have a consistent, low passage number.[2] Over-confluent or senescent cells can have altered sensitivity to compounds.
Variability in Incubation Times Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps for a common colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Count the cells and determine viability (e.g., using trypan blue).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well for adherent cells in a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle-only and no-treatment controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compound Prepare this compound Serial Dilutions incubate1->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate2 Incubate (e.g., 48h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read_plate Read Absorbance at 570nm add_dmso->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A step-by-step workflow for determining the IC50 value of a compound.

Hypothetical Signaling Pathway Perturbation by this compound Off-Target Effects

While the primary targets of this compound are neurotransmitter transporters, high concentrations or cell-type-specific interactions could lead to off-target effects on other signaling pathways, potentially contributing to cytotoxicity. The diagram below illustrates a hypothetical scenario where an off-target effect of this compound could interfere with a generic cell survival pathway.

Hypothetical_Signaling_Pathway Prc200 This compound (High Conc.) Receptor Off-Target Receptor Prc200->Receptor Inhibition Apoptosis Apoptosis Prc200->Apoptosis Indirect Promotion Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Activation Kinase2->Apoptosis Inhibits Survival Cell Survival & Proliferation TF->Survival Promotes

Caption: A hypothetical signaling pathway illustrating a potential off-target effect of this compound.

Quantitative Data Summary

The following table provides a template for summarizing hypothetical IC50 values of this compound across different cell lines and exposure times.

Cell LineTypeExposure Time (hours)This compound IC50 (µM)
SH-SY5YHuman Neuroblastoma24> 100
4885.2
7262.5
HEK293Human Embryonic Kidney24> 100
4895.7
7278.1
HepG2Human Hepatocellular Carcinoma2475.4
4850.1
7235.8
Primary NeuronsRat Cortical Neurons24> 100
48> 100
7292.3

Note: The data presented in this table is for illustrative purposes only and is not based on published experimental results for this compound. It is intended to serve as a template for organizing experimental findings.

References

Technical Support Center: Prc200-SS Treatment Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the efficiency of Prc200-SS treatment in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel triple reuptake inhibitor (TRI). Its primary mechanism of action is to block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting these transporters, this compound increases the extracellular levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission.

Q2: What are the expected in vitro effects of this compound?

A2: In vitro, this compound is expected to competitively inhibit the uptake of serotonin, norepinephrine, and dopamine in cells expressing the respective transporters. This can be quantified by determining the inhibition constants (Ki) for each transporter.

Q3: What are the potential advantages of a triple reuptake inhibitor like this compound compared to more selective agents?

A3: Triple reuptake inhibitors are hypothesized to offer a broader spectrum of activity by targeting three major monoamine neurotransmitter systems simultaneously. This may lead to enhanced efficacy and a more rapid onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]

Q4: What are some potential challenges or side effects to consider when working with triple reuptake inhibitors?

A4: A key challenge in the development of TRIs is achieving a balanced and optimal ratio of inhibition for the three transporters. An imbalance could lead to undesirable side effects. While TRIs that minimize off-target receptor binding (e.g., at histaminergic or cholinergic receptors) may have a favorable side effect profile, careful monitoring for effects related to dopaminergic, serotonergic, and noradrenergic stimulation is crucial.[2]

Troubleshooting Guides

This section provides solutions to common problems that may arise during in vitro and in vivo experiments with this compound.

In Vitro Assay Troubleshooting
Problem Possible Cause Recommended Solution
High variability in neurotransmitter uptake assay results. Inconsistent cell seeding density.Ensure a uniform, confluent cell monolayer by optimizing cell seeding density and allowing sufficient time for adherence (e.g., 20 hours) before the assay.
Pipetting errors.Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening to ensure consistency.
Lower than expected potency (high IC50/Ki values). This compound degradation.Prepare fresh stock solutions of this compound for each experiment. If necessary, assess the stability of the compound in the assay buffer over the experiment's duration.
Suboptimal assay conditions.Optimize incubation times and temperature. Ensure the concentration of the labeled neurotransmitter substrate is appropriate (typically at or below the Km for the transporter).
Compound binding to plasticware.Include a low concentration of a non-ionic detergent (e.g., 0.1% BSA) in the assay buffer to prevent non-specific binding of the compound to plates or tips.
High background signal in fluorescence-based assays. Autofluorescence of this compound.Measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the assay dye. If significant, subtract the background fluorescence from all measurements.
Cell death or membrane leakage.Ensure cell viability is high throughout the experiment. Use a plate reader with a masking dye to quench extracellular fluorescence.[3]
In Vivo Study Troubleshooting
Problem Possible Cause Recommended Solution
Lack of significant behavioral effects. Insufficient dose or bioavailability.Perform dose-response studies to determine the optimal dose. Analyze plasma and brain concentrations of this compound to confirm adequate exposure.
Acclimatization of animals.Ensure animals are properly acclimatized to the experimental environment and handling procedures to minimize stress-induced variability.
Unexpected side effects (e.g., hyperactivity, stereotypy). Excessive dopaminergic stimulation.Carefully observe animal behavior for signs of off-target effects. Consider adjusting the dose or using a different administration route.
Off-target pharmacology.Although this compound is a TRI, it may have affinities for other receptors, ion channels, or enzymes. Conduct a broad panel of off-target binding assays to identify potential secondary pharmacology.

Quantitative Data Summary

The following tables summarize the known in vitro binding and inhibition data for this compound.

Table 1: In Vitro Binding Affinity of this compound

TransporterKd (nM)
Human Serotonin Transporter (hSERT)2.3
Human Norepinephrine Transporter (hNET)0.63
Human Dopamine Transporter (hDAT)18
Data from Chen et al. (2010).[4]

Table 2: In Vitro Inhibition of Neurotransmitter Uptake by this compound

TransporterKi (nM)
Human Serotonin Transporter (hSERT)2.1
Human Norepinephrine Transporter (hNET)1.5
Human Dopamine Transporter (hDAT)61
Data from Chen et al. (2010).[4]

Experimental Protocols

Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the inhibitory potency of this compound on serotonin, norepinephrine, and dopamine transporters expressed in mammalian cells.

1. Cell Culture and Plating:

  • Culture cells stably expressing human SERT, NET, or DAT in the recommended medium.
  • The day before the assay, seed the cells into 96-well or 384-well black, clear-bottom microplates at a pre-optimized density (e.g., 40,000-60,000 cells/well for a 96-well plate) to ensure a confluent monolayer on the day of the experiment.[3]
  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of the assay, prepare a serial dilution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA). The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid affecting cell viability.

3. Assay Procedure:

  • Gently wash the cell monolayer with assay buffer.
  • Add the this compound serial dilutions to the respective wells. Include wells with vehicle control (for 100% transporter activity) and a known potent inhibitor for the specific transporter as a positive control.
  • Incubate the plate with the compounds for a predetermined time (e.g., 10-30 minutes) at 37°C.[3][5]
  • Add the fluorescent neurotransmitter substrate (and masking dye if using a no-wash kit) to all wells.[3][5]
  • Immediately transfer the plate to a fluorescence plate reader.

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a specific incubation time.[6]
  • Subtract the background fluorescence from all wells.
  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
  • If the Km of the fluorescent substrate for the transporter is known, the Ki value can be calculated using the Cheng-Prusoff equation.[5]

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Prc200_SS This compound SERT SERT Prc200_SS->SERT inhibits NET NET Prc200_SS->NET inhibits DAT DAT Prc200_SS->DAT inhibits Serotonin_in Serotonin SERT->Serotonin_in Norepinephrine_in Norepinephrine NET->Norepinephrine_in Dopamine_in Dopamine DAT->Dopamine_in Serotonin_out Serotonin Serotonin_out->SERT reuptake Norepinephrine_out Norepinephrine Norepinephrine_out->NET reuptake Dopamine_out Dopamine Dopamine_out->DAT reuptake Experimental_Workflow start Start cell_culture Cell Culture (SERT, NET, or DAT expressing cells) start->cell_culture cell_plating Cell Plating (96- or 384-well plates) cell_culture->cell_plating compound_incubation Incubate Cells with this compound cell_plating->compound_incubation compound_prep This compound Serial Dilution compound_prep->compound_incubation substrate_addition Add Fluorescent Substrate compound_incubation->substrate_addition read_plate Measure Fluorescence substrate_addition->read_plate data_analysis Data Analysis (IC50/Ki determination) read_plate->data_analysis end End data_analysis->end Troubleshooting_Guide start High Variability in Assay? check_cells Check Cell Monolayer Uniformity start->check_cells Yes check_pipetting Review Pipetting Technique start->check_pipetting No check_cells->check_pipetting Uniform optimize_seeding Optimize Cell Seeding Density check_cells->optimize_seeding Not Uniform use_automation Use Automated Liquid Handler check_pipetting->use_automation Manual Errors end Issue Resolved optimize_seeding->end end2 Issue Resolved use_automation->end2

References

PRC2 Experimental Variability & Controls: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

<Disclaimer : The term "Prc200-SS" did not yield specific public information. This technical support center is based on the well-characterized Polycomb Repressive Complex 2 (PRC2), a highly relevant topic for researchers in epigenetics and drug development, and addresses common experimental variability and control measures associated with its study.

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with the Polycomb Repressive Complex 2 (PRC2). PRC2 is a key epigenetic regulator responsible for methylating histone H3 on lysine 27 (H3K27), a mark associated with gene silencing.[1][2] Due to its complex nature and multiple subunits, experimental variability can be a significant challenge.

Frequently Asked Questions (FAQs)

Q1: What is the core composition of the PRC2 complex?

A1: The minimal core of the PRC2 complex consists of four protein subunits:

  • EZH2 (Enhancer of zeste homolog 2): The catalytic subunit responsible for methyltransferase activity.[3]

  • EED (Embryonic ectoderm development): A regulatory subunit that binds to H3K27me3 and allosterically activates EZH2.[3][4]

  • SUZ12 (Suppressor of zeste 12): Essential for the integrity and activity of the complex.[3]

  • RBBP4/7 (Retinoblastoma-binding protein 4/7): Histone-binding proteins that are also part of the core complex.[5]

Q2: What are the main sources of experimental variability when studying PRC2?

A2: Variability in PRC2 experiments can arise from several factors:

  • Complex Composition: The presence of different accessory proteins can form distinct PRC2 subcomplexes (e.g., PRC2.1 and PRC2.2), which may have different recruitment mechanisms and functions.[6]

  • Post-Translational Modifications (PTMs): PTMs of PRC2 subunits, such as phosphorylation, can significantly regulate its catalytic activity and chromatin targeting.[7]

  • Cellular Context: The activity and targets of PRC2 can vary significantly between different cell types and developmental stages.[8]

  • Reagent Quality: The quality of antibodies, enzymes, and other reagents is critical for reproducible results, especially in techniques like Chromatin Immunoprecipitation (ChIP).[9]

  • Protocol Execution: Minor deviations in experimental protocols, such as sonication intensity or incubation times, can lead to significant differences in outcomes.[10]

Q3: How do PRC2 inhibitors work and what are the main classes?

A3: PRC2 inhibitors are a major focus in cancer therapy.[1][11] They primarily fall into two categories:

  • EZH2 Inhibitors: These are competitive inhibitors that target the S-adenosyl methionine (SAM) binding pocket of the EZH2 subunit, preventing its methyltransferase activity.[1]

  • EED Inhibitors: These are allosteric inhibitors that bind to the H3K27me3-binding pocket of the EED subunit, preventing the allosteric activation of PRC2.[12][13]

Troubleshooting Guides

Chromatin Immunoprecipitation (ChIP-seq) for PRC2

Issue: High background signal in ChIP-seq results.

Potential Cause Recommended Solution
Non-specific antibody bindingUse a ChIP-validated antibody with high specificity for your target PRC2 subunit.[9] Optimize antibody concentration.
Incomplete chromatin fragmentationOptimize sonication or enzymatic digestion to achieve fragment sizes between 200-1000 bp.[10]
Insufficient washingIncrease the number and stringency of wash steps to remove non-specifically bound proteins.
Contaminated reagentsPrepare fresh buffers and use high-quality protein A/G beads.[10]

Issue: Low signal or poor enrichment of PRC2 target genes.

Potential Cause Recommended Solution
Inefficient immunoprecipitationEnsure you are using a ChIP-validated antibody.[9] Increase the amount of starting material (chromatin).[10]
Over-crosslinkingReduce formaldehyde fixation time to avoid masking epitopes.[10]
Low abundance of target proteinIncrease the amount of starting cellular material.
Inefficient cell lysisOptimize lysis conditions to ensure complete release of nuclear contents.[10]
Co-Immunoprecipitation (Co-IP) for PRC2 Subunit Interactions

Issue: Failure to detect interaction between PRC2 subunits.

Potential Cause Recommended Solution
Harsh lysis conditionsUse a non-denaturing lysis buffer to preserve protein-protein interactions. Avoid high concentrations of harsh detergents like SDS.[14]
Antibody epitope is maskedTry using a different antibody that recognizes an epitope not involved in the protein-protein interaction.[14]
Low abundance of interacting partnerImmunoprecipitate the more abundant component of the complex.[14]
Complex dissociationUse freshly prepared lysates and keep samples cold throughout the procedure.[14]

Issue: High levels of non-specific proteins in the eluate.

Potential Cause Recommended Solution
Non-specific binding to beadsPre-clear the lysate with beads before adding the specific antibody.[15]
Insufficient washingOptimize the number and stringency of wash steps.[15]
Antibody cross-reactivityUse a high-quality, validated antibody. Perform a Western blot on the input to confirm antibody specificity.[16]
In Vitro Histone Methyltransferase (HMT) Assays

Issue: Low or no detectable PRC2 enzymatic activity.

Potential Cause Recommended Solution
Inactive enzyme complexEnsure all core PRC2 subunits are present and the complex is properly folded. The basal activity of PRC2 requires the combination of EZH2, EED, and SUZ12.[3]
Inhibitory factors in the reactionRNA can inhibit PRC2 activity; ensure the reaction is free of contaminating nucleic acids.[7][17]
Substrate issuesUse appropriate histone substrates (e.g., oligonucleosomes, histone peptides). Note that pre-existing histone marks like H3K4me3 or H3K36me3 can inhibit PRC2 activity.[7]
Lack of allosteric activationFor robust activity, especially trimethylation, include an allosteric activator like a peptide with H3K27me3.[4][7]

Experimental Protocols & Workflows

General Workflow for PRC2 ChIP-seq

A 1. Cell Cross-linking (Formaldehyde) B 2. Cell Lysis & Chromatin Preparation A->B C 3. Chromatin Fragmentation (Sonication or Enzymatic Digestion) B->C D 4. Immunoprecipitation (with PRC2 subunit-specific antibody) C->D E 5. Washing & Elution D->E F 6. Reverse Cross-linking & DNA Purification E->F G 7. Library Preparation & Sequencing F->G H 8. Data Analysis (Peak Calling, Motif Analysis) G->H

Caption: PRC2 ChIP-seq experimental workflow.

Troubleshooting Logic for Co-IP

Start Co-IP Experiment CheckInput Western Blot for Bait Protein in Input? Start->CheckInput CheckIP Western Blot for Bait Protein in IP? CheckInput->CheckIP Yes Fail_Input Troubleshoot: - Lysis Buffer - Protease Inhibitors - Protein Expression CheckInput->Fail_Input No CheckCoIP Western Blot for Prey Protein in IP? CheckIP->CheckCoIP Yes Fail_IP Troubleshoot: - Antibody Quality - Bead Binding - Incubation Time CheckIP->Fail_IP No Success Successful Co-IP CheckCoIP->Success Yes Fail_CoIP Troubleshoot: - Lysis Buffer Stringency - Wash Conditions - True Interaction? CheckCoIP->Fail_CoIP No PRC2 PRC2 Complex H3K27me3 H3K27me3 PRC2->H3K27me3 catalyzes methylation H3K27me0 H3K27 (unmethylated) H3K27me3->PRC2 allosterically activates GeneSilencing Gene Silencing H3K27me3->GeneSilencing ActivatingMarks Activating Marks (H3K4me3, H3K36me3) ActivatingMarks->PRC2 inhibits RNA Nascent RNA RNA->PRC2 inhibits

References

Technical Support Center: Prc200-SS Experiment Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Prc200-SS" is not a standard or widely recognized experimental designation. This guide will address common reproducibility issues in a hypothetical this compound experiment, representative of a typical cell-based signaling assay, such as a dual-luciferase reporter assay designed to measure the activity of a specific signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the irreproducibility of my this compound experiment?

A1: Irreproducibility in cell-based assays like the this compound experiment is a significant challenge. More than 70% of scientists report having failed to reproduce another scientist's experiment, and over half have failed to reproduce their own.[1] The primary sources of variability can be categorized into biological and technical factors.[2]

  • Biological Factors: These include the cell line used, variations between different batches of cell culture media, and inconsistent cell seeding density.[2] The complexity and inherent variability of biological systems mean that even minor differences in experimental conditions can affect results.[3]

  • Technical Factors: This category encompasses a wide range of issues, including cell counting methods, pipetting errors, the "edge effect" in multi-well plates, reagent quality and storage, and even the specific equipment used.[2][4]

Q2: How much does irreproducibility in preclinical research generally cost?

A2: The issue of irreproducibility has significant financial implications. While specific figures for the this compound experiment are not available, it is estimated that approximately 50% of preclinical research is not reproducible, leading to an estimated annual cost of $28 billion in the United States alone.

Q3: My this compound experiment results are inconsistent between different lab members. Why is this happening?

A3: Inter-operator variability is a common source of irreproducibility. Subtle differences in technique, even when following the same protocol, can lead to different outcomes. This can include variations in pipetting technique, timing of steps, and cell handling.[1] One study found that results were far more consistent within a research group than between different groups, which experienced up to a 200-fold variation in growth inhibition rates.[1] Ensuring robust training and standardized operating procedures (SOPs) is crucial to minimize this.[4]

Troubleshooting Guide for this compound Dual-Luciferase Reporter Assay

This guide assumes the this compound experiment is a dual-luciferase reporter assay designed to measure the activation of a specific transcription factor in response to a stimulus.

Problem 1: Weak or No Signal
Possible Cause Recommended Solution
Low Transfection Efficiency Optimize the ratio of transfection reagent to DNA. Also, ensure the quality of your plasmid DNA is high, as endotoxins and salts from standard minipreps can inhibit transfection or cause cell death.[5]
Inactive or Degraded Reagents Check the functionality and expiration dates of all reagents, especially luciferase substrates. Prepare fresh luciferin and coelentrazine solutions, protect them from light, and store them on ice for immediate use.[6]
Weak Promoter Activity If possible, consider using a stronger promoter to drive luciferase expression.[6]
Insufficient Protein Expression Increase the incubation time after transfection to allow for more luciferase protein to accumulate.[7]
Cell Lysis Issues Ensure your lysis buffer is appropriate for your cell type and that the lysis protocol is followed correctly to release the cellular contents without degrading the reporter proteins.
Problem 2: High Background Signal
Possible Cause Recommended Solution
Plate Type Use white, opaque-walled plates for luminescence assays to reduce background from neighboring wells.[5]
Reagent Contamination Use fresh, high-quality reagents and sterile techniques to avoid contamination that might interfere with the assay.
Intrinsic Cell Autofluorescence Include a "mock-transfected" control (cells that go through the transfection process without DNA) to determine the baseline background signal from your cells.[8]
Problem 3: High Variability Between Replicates
Possible Cause Recommended Solution
Pipetting Inaccuracy Pipetting variations can drastically affect results in sensitive luciferase assays.[5] Use calibrated pipettes, and for multi-well plates, prepare a master mix of reagents to be added to all relevant wells to ensure consistency.[6]
Inconsistent Cell Seeding Uneven cell distribution in the wells will lead to variable results. Ensure your cell suspension is homogenous before and during plating. Slight variations in initial cell numbers have been identified as a key source of variability.[9]
"Edge Effect" in Plates The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and concentration of reagents. Avoid using the perimeter wells for experimental samples; instead, fill them with sterile PBS or media.[2]
Cell Passage Number Use cells with a consistent and low passage number for all experiments. Serial passaging can lead to variations in gene expression and growth rates.[10]

Experimental Protocols

Hypothetical this compound Dual-Luciferase Reporter Assay Protocol

This protocol outlines a typical workflow for measuring the effect of a compound on a hypothetical "Signal Pathway X" using a dual-luciferase reporter system.

  • Cell Seeding:

    • Culture and maintain the chosen cell line (e.g., HEK293T) under standard conditions.

    • Trypsinize and count the cells.

    • Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Transfection:

    • Prepare a master mix for transfection. For each well, combine:

      • 100 ng of the primary reporter plasmid (containing the firefly luciferase gene downstream of a promoter responsive to Signal Pathway X).

      • 10 ng of the control plasmid (containing the Renilla luciferase gene driven by a constitutive promoter, e.g., TK promoter).[5][8]

      • Transfection reagent at the optimized ratio.

    • Incubate the mix according to the transfection reagent manufacturer's protocol.

    • Add the transfection mix to the cells.

    • Incubate for 24-48 hours.

  • Treatment:

    • Remove the transfection medium.

    • Add fresh medium containing the test compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 6-24 hours).

  • Cell Lysis:

    • Remove the medium.

    • Wash the cells once with PBS.

    • Add 20 µL of passive lysis buffer to each well.

    • Incubate on an orbital shaker for 15 minutes at room temperature.

  • Luminescence Measurement:

    • Program a luminometer to inject the luciferase assay reagents.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly signal and measure Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.

    • Compare the normalized ratios of treated samples to vehicle controls.

Visualizations

Prc200_SS_Signaling_Pathway Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Stimulus This compound Stimulus Stimulus->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor (TF) Kinase2->TranscriptionFactor activates TF_active Active TF TranscriptionFactor->TF_active Nucleus Nucleus TF_active->Nucleus translocates to ReporterGene Reporter Gene Activation

Caption: Hypothetical this compound signaling cascade leading to reporter gene activation.

Prc200_SS_Workflow This compound Dual-Luciferase Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Transfect Plasmids (Firefly & Renilla) B->C D 4. Incubate (24-48h) C->D E 5. Treat with Compound D->E F 6. Incubate (6-24h) E->F G 7. Lyse Cells F->G H 8. Measure Firefly Luminescence G->H I 9. Measure Renilla Luminescence H->I J 10. Analyze Data (Normalize Firefly/Renilla) I->J Troubleshooting_Tree This compound Reproducibility Troubleshooting Start Experiment Not Reproducible CheckReagents Are reagents fresh & validated? Start->CheckReagents CheckCells Are cell passage & density consistent? CheckReagents->CheckCells Yes ReplaceReagents Replace/re-validate reagents. CheckReagents->ReplaceReagents No CheckProtocol Is the protocol standardized (SOP)? CheckCells->CheckProtocol Yes StandardizeCells Use low passage cells. Standardize seeding. CheckCells->StandardizeCells No CheckPipetting Is pipetting accurate? Using master mixes? CheckProtocol->CheckPipetting Yes CreateSOP Create & follow a detailed SOP. CheckProtocol->CreateSOP No CalibratePipettes Calibrate pipettes. Implement master mixes. CheckPipetting->CalibratePipettes No Success Reproducibility Improved CheckPipetting->Success Yes ReplaceReagents->CheckCells StandardizeCells->CheckProtocol CreateSOP->CheckPipetting CalibratePipettes->Success

References

Prc200-SS Lysis Buffer Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Prc200-SS Lysis Buffer" is a hypothetical product name created for this guide. The following troubleshooting advice is based on established principles for common mammalian cell lysis buffers used in protein research.

Welcome to the technical support center for this compound Lysis Buffer. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during protein extraction and analysis.

Product Overview: this compound Lysis Buffer

This compound is a moderate-strength, non-denaturing lysis buffer designed to maximize the yield of soluble proteins from mammalian cells while preserving protein-protein interactions. It is a modified RIPA buffer formulation that omits harsh ionic detergents like SDS, making it ideal for immunoprecipitation (IP), co-immunoprecipitation (co-IP), and assays requiring native protein conformation.

Table 1: Composition of this compound and Other Common Lysis Buffers

ComponentThis compound BufferRIPA Buffer (Typical)[1]NP-40 Lysis Buffer (Typical)
Buffering Agent 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 8.050 mM Tris-HCl, pH 8.0
Salt 150 mM NaCl150 mM NaCl150 mM NaCl
Non-ionic Detergent 1% Triton X-1001% NP-401% NP-40
Ionic Detergent None0.5% Sodium Deoxycholate, 0.1% SDSNone
Chelating Agent 1 mM EDTA1 mM EDTANone
Additives Inhibitors added separatelyInhibitors added separatelyInhibitors added separately

Troubleshooting Guides

This section addresses specific problems you may encounter when using this compound Lysis Buffer.

Issue 1: Low Protein Yield

Q: My total protein concentration is lower than expected after cell lysis. What could be the cause?

A: Low protein yield can stem from several factors, from incomplete cell lysis to protein degradation.

  • Insufficient Lysis Buffer: The volume of lysis buffer may be too low for the number of cells, preventing efficient lysis. For a 6-well plate, a typical starting volume is 200-400 µL per well. For pelleted cells, a common ratio is 500 µL of buffer per 50 mg of wet cell pellet.[2]

  • Incomplete Cell Disruption: Some cell lines are more resistant to lysis. While this compound is effective for most mammalian cells, mechanical disruption may be necessary. Sonication is crucial for ensuring the rupture of nuclear membranes and shearing DNA, which can significantly increase protein recovery.[3]

  • Protein Degradation: Proteases released during cell lysis can rapidly degrade your target protein. Always perform lysis steps at 4°C (on ice) and add a broad-spectrum protease inhibitor cocktail fresh to the buffer immediately before use.[4][5]

  • Insoluble Proteins: Your protein of interest may be insoluble in the buffer, ending up in the cell debris pellet after centrifugation.[6][7] If you suspect this, consider testing a stronger, denaturing buffer like RIPA for comparison.[8]

Low_Protein_Yield_Troubleshooting start Low Protein Yield Detected check_lysis Was Lysis Complete? (Visualize with microscope) start->check_lysis check_protocol Was Protocol Followed? (Buffer volume, Incubation) check_lysis->check_protocol Yes increase_buffer Increase Lysis Buffer Volume Add Mechanical Disruption (Sonication) check_lysis->increase_buffer No check_degradation Were Protease Inhibitors Added Fresh? check_protocol->check_degradation Yes optimize_protocol Optimize Incubation Time Ensure Lysis is on Ice check_protocol->optimize_protocol No check_solubility Is Protein Insoluble? check_degradation->check_solubility Yes add_inhibitors Always Add Fresh Inhibitors check_degradation->add_inhibitors No test_ripa Test Lysis with RIPA Buffer Analyze Pellet for Protein check_solubility->test_ripa Possibly success Yield Improved increase_buffer->success optimize_protocol->success add_inhibitors->success test_ripa->success

Caption: Troubleshooting workflow for low protein yield.
Issue 2: Sample Viscosity After Lysis

Q: My cell lysate is thick and viscous, making it difficult to pipette. What should I do?

A: High viscosity is almost always caused by the release of genomic DNA from the cell nucleus.[7]

  • Solution: Add a nuclease, such as DNase I, to the lysate to digest the DNA.[4][6][7] Incubate at room temperature for 5-10 minutes or until the viscosity is reduced before centrifugation.[7] It is also recommended to shear the DNA through sonication or by passing the lysate through a narrow-gauge needle.[3]

Issue 3: Incompatibility with Protein Quantification Assays

Q: My protein assay results are inaccurate. Is the this compound buffer compatible?

A: Yes, but certain assay types are incompatible with specific buffer components. This compound contains detergents and chelating agents that can interfere with common protein assays.

  • Bradford Assay: This assay is generally incompatible with detergents like Triton X-100 at concentrations above 0.1%.[9][10] Since this compound contains 1% Triton X-100, it will interfere. You must dilute your sample significantly or use a detergent-compatible Bradford formulation.

  • BCA Assay: The standard BCA assay is sensitive to chelating agents like EDTA and reducing agents.[11] While this compound itself does not contain reducing agents, they are often added for specific experiments. A modified, detergent-compatible BCA assay is the recommended choice.[2]

  • 660 nm Protein Assay: This assay is a better choice as it is compatible with most non-ionic detergents, including Triton X-100, up to 1%.[9]

Table 2: Buffer Component Compatibility with Protein Assays

Assay TypeCompatible WithIncompatible With
Bradford Most salts, reducing agents (e.g., DTT, BME)[9]Detergents (Triton X-100, SDS)[9][10]
BCA Most detergents up to 5%Reducing agents, chelating agents (EDTA)[9][11]
Modified Lowry Most salts, some detergents at low concentrationsReducing agents, chelating agents, high detergent levels[9][11]
660 nm Assay Non-ionic detergents (Triton X-100), reducing agentsSome ionic detergents (unless compatibility reagent is used)[9]

Immunoprecipitation (IP) / Co-IP FAQs

Q: I am getting high background or non-specific binding in my IP experiment. How can I fix this?

A: High background in IP is a common issue and can be addressed by optimizing your protocol.

  • Pre-clearing Lysate: Before adding your specific antibody, incubate the cell lysate with beads alone (e.g., Protein A/G agarose) for 30-60 minutes.[3] This step captures proteins that non-specifically bind to the beads, removing them from the lysate.

  • Washing Steps: Increase the number of wash steps after antibody incubation. You can also slightly increase the detergent concentration in your wash buffer to disrupt weak, non-specific interactions.

  • Antibody Choice: Ensure your antibody is validated for IP applications. Use the minimum amount of antibody necessary, as excess antibody can increase non-specific binding.

Q: I am not detecting my target protein after IP (No signal). What went wrong?

A: A lack of signal could be due to issues with the IP itself or the expression level of your protein.

  • Buffer Choice: this compound is designed to preserve protein-protein interactions. However, if you are performing a standard IP for a single protein and not detecting it, the antibody may only recognize a denatured epitope. In this case, a stronger buffer like RIPA might be necessary.[5] Conversely, for co-IP, a harsh buffer like RIPA can disrupt the very interactions you are trying to study.[3]

  • Protein Expression: Your target protein may be expressed at very low levels in your sample.[3] Always run an "input" control on your Western blot (a small fraction of the total lysate before IP) to confirm the protein is present and detectable.[3]

  • Bead Affinity: Ensure you are using the correct beads for your antibody's host species and isotype. Protein A and Protein G have different affinities for various antibody types.[3][5]

IP_Workflow start Start: Prepare Cell Lysate (Use this compound + Inhibitors) preclear Pre-clear Lysate with Beads (Reduces non-specific binding) start->preclear input_control Take 'Input' Sample (Control for protein expression) preclear->input_control incubation Incubate Lysate with Primary Antibody input_control->incubation pull_down Add Protein A/G Beads (Capture Antibody-Protein Complex) incubation->pull_down wash Wash Beads Multiple Times (Remove non-specific proteins) pull_down->wash elute Elute Proteins from Beads (Use low pH or SDS buffer) wash->elute analyze Analyze by Western Blot elute->analyze

Caption: Key stages in an immunoprecipitation workflow.

Experimental Protocols

Protocol 1: Cell Lysis with this compound Buffer

This protocol is for lysing adherent mammalian cells from a 10 cm culture dish.

Materials:

  • This compound Lysis Buffer, chilled to 4°C

  • Protease/Phosphatase Inhibitor Cocktail

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Place the culture dish on ice and carefully remove the culture medium.

  • Wash the cells once with 5-10 mL of ice-cold PBS.[2]

  • Aspirate the PBS completely. Add 1 mL of ice-cold this compound Buffer (with freshly added inhibitors) to the plate.

  • Use a cell scraper to gently scrape the cells off the dish into the buffer.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 5-10 minutes with periodic mixing.[2]

  • (Optional but Recommended) To reduce viscosity, sonicate the lysate on ice. Use short pulses to avoid heating the sample.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled tube. Avoid disturbing the pellet.

  • Determine the protein concentration using a compatible assay (e.g., Pierce 660 nm or BCA). The lysate is now ready for downstream applications or can be stored at -80°C.[8]

Protocol 2: Lysate Pre-clearing for Immunoprecipitation

This protocol minimizes non-specific protein binding to IP beads.

Materials:

  • Protein A/G Agarose Beads

  • Prepared cell lysate (from Protocol 1)

  • Microcentrifuge

Procedure:

  • Resuspend the Protein A/G beads by gently inverting the bottle.

  • For every 1 mL of cell lysate, add 20-25 µL of the bead slurry to a microcentrifuge tube.

  • Wash the beads by adding 500 µL of this compound buffer, centrifuging for 30 seconds at 1,000 x g, and discarding the supernatant. Repeat this wash step twice.

  • Add 1 mL of cell lysate to the washed beads.

  • Incubate the lysate-bead mixture on a rotator for 30-60 minutes at 4°C.[3]

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for the addition of your primary antibody for immunoprecipitation.

References

Validation & Comparative

Validating Target Engagement of PRC2 EED Binders in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator involved in gene silencing and has emerged as a significant target in cancer therapy.[1][2] The core components of PRC2 include EZH2, EED, and SUZ12.[2] While many inhibitors target the catalytic EZH2 subunit, a distinct class of allosteric inhibitors targets the EED subunit.[1][3] These EED binders prevent the interaction between EED and trimethylated histone H3 at lysine 27 (H3K27me3), which is essential for the full catalytic activity of PRC2.[3][4] Validating that these compounds engage their intended target, EED, within a cellular context is a critical step in their development as therapeutic agents.[5][6][7]

This guide provides a comparative overview of key experimental methods used to validate the target engagement of EED binders in cells. We will delve into the principles, protocols, and data interpretation for Cellular Thermal Shift Assay (CETSA), Co-Immunoprecipitation (Co-IP), and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

Comparison of Target Engagement Validation Methods

The following table summarizes the key features of the primary methods used to validate the engagement of EED binders in a cellular environment.

Method Principle Information Provided Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[5][8][9]Direct evidence of target binding in intact cells; can be used to determine relative binding affinity.[8][10]Label-free, applicable to native proteins, can be adapted for high-throughput screening.[5][8]Indirect measure of binding, requires a specific antibody for detection, may not be suitable for all targets.
Co-Immunoprecipitation (Co-IP) Disruption of protein-protein interactions by the compound.[11][12]Demonstrates the compound's ability to interfere with the interaction between EED and other PRC2 components (e.g., EZH2).[3][13]Provides functional evidence of target modulation, can identify components of a protein complex.[12][14]Can be prone to artifacts, requires high-quality antibodies, may not distinguish between direct and indirect effects.[12][15]
Chromatin Immunoprecipitation (ChIP-seq) Measures the change in protein binding to specific genomic regions.[16][17]Genome-wide assessment of the compound's effect on PRC2 localization and activity (H3K27me3 levels) at target genes.[4]Provides a global view of the functional consequences of target engagement, highly relevant to the biological function of PRC2.[18]Technically demanding, requires significant downstream data analysis, indirect measure of direct target binding.

Experimental Protocols and Data Presentation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[5][9][10] The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.[5][9]

Experimental Workflow:

CETSA_Workflow A Treat cells with EED binder or vehicle B Heat cell lysates to a range of temperatures A->B Incubate C Separate soluble and precipitated proteins (centrifugation) B->C Cool D Detect soluble EED (e.g., Western Blot) C->D Analyze supernatant E Quantify and plot soluble EED vs. temperature D->E Analyze data

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the EED binder at various concentrations or with a vehicle control for a specified time.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[19]

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble EED protein by Western blotting using an EED-specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble EED as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Data Presentation:

Temperature (°C) Soluble EED (Vehicle) Soluble EED (EED Binder)
40100%100%
4595%98%
5080%90%
5550%75%
6020%50%
655%25%
70<1%10%
Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate protein-protein interactions.[11][12] In the context of EED binders, Co-IP can demonstrate the disruption of the interaction between EED and other PRC2 core components, such as EZH2.[3][13]

Experimental Workflow:

CoIP_Workflow A Treat cells with EED binder or vehicle B Lyse cells under non-denaturing conditions A->B C Incubate lysate with anti-EED antibody and beads B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F Detect co-immunoprecipitated EZH2 (Western Blot) E->F

Caption: Co-Immunoprecipitation (Co-IP) workflow.

Detailed Protocol:

  • Cell Treatment: Treat cells with the EED binder or vehicle as described for CETSA.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[15]

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for EED. Then, add protein A/G beads to capture the antibody-protein complexes.[12]

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[15]

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

  • Detection: Analyze the eluates by Western blotting using antibodies against both EED (to confirm successful immunoprecipitation) and EZH2 (to assess co-immunoprecipitation). A decrease in the amount of co-immunoprecipitated EZH2 in the compound-treated sample compared to the vehicle control indicates that the EED binder has disrupted the EED-EZH2 interaction.

Data Presentation:

Treatment Input EZH2 IP: EED Co-IP: EZH2
VehiclePresentPresentPresent
EED BinderPresentPresentReduced/Absent
Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is a powerful technique to map the genome-wide localization of DNA-binding proteins.[16][17] For EED binders, ChIP-seq can be used to assess changes in the genomic occupancy of PRC2 and the levels of its catalytic product, H3K27me3, at target gene promoters.

Signaling Pathway:

PRC2_Signaling PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 H3K27me3 PRC2->H3K27me3 Catalyzes EED_Binder EED Binder EED_Binder->PRC2 Inhibits Gene Target Gene H3K27me3->Gene Marks Silencing Gene Silencing Gene->Silencing Leads to

References

Prc200-SS: A Comparative Guide to a Novel Triple Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Prc200-SS, a novel triple reuptake inhibitor (TRI), with other known pathway inhibitors, including selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and other TRIs. The information is presented to aid in the understanding of its mechanism of action and preclinical performance.

Introduction to this compound

This compound, or (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a potent inhibitor of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] As a triple reuptake inhibitor, it was investigated for its potential as a broad-spectrum antidepressant with the hypothesis that it might offer a more rapid onset of action and greater efficacy compared to single or dual-acting agents.[2][3][4] However, further development of this compound was discontinued due to findings of dose-proportional kidney toxicity in preclinical studies involving cynomolgus monkeys.

Mechanism of Action: Monoamine Reuptake Inhibition

The therapeutic effects of many antidepressants are attributed to their ability to block the reuptake of monoamine neurotransmitters, thereby increasing their synaptic concentrations. This compound functions by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1]

cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_reuptake Reuptake Transporters cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Dopamine (DA) Dopamine (DA) DOPA->Dopamine (DA) Norepinephrine (NE) Norepinephrine (NE) Dopamine (DA)->Norepinephrine (NE) VMAT2 VMAT2 Dopamine (DA)->VMAT2 Norepinephrine (NE)->VMAT2 Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Serotonin (5-HT)->VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Neurotransmitter Release Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Neurotransmitter Release DA_cleft DA NE_cleft NE 5-HT_cleft 5-HT DAT DAT DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding NET NET NE_cleft->NET Reuptake NE_receptor Adrenergic Receptors NE_cleft->NE_receptor Binding SERT SERT 5-HT_cleft->SERT Reuptake 5-HT_receptor Serotonin Receptors 5-HT_cleft->5-HT_receptor Binding Signal_Transduction Signal Transduction Cascades DA_receptor->Signal_Transduction NE_receptor->Signal_Transduction 5-HT_receptor->Signal_Transduction This compound This compound This compound->DAT Inhibition This compound->NET Inhibition This compound->SERT Inhibition

Caption: Signaling pathway of monoamine reuptake inhibition by this compound.

Comparative Performance Data

In Vitro Transporter Binding Affinity and Reuptake Inhibition

The following tables summarize the binding affinities (Kd) and inhibitory constants (Ki) of this compound and other monoamine reuptake inhibitors for the human serotonin, norepinephrine, and dopamine transporters.

Table 1: Binding Affinity (Kd) of this compound for Monoamine Transporters

CompoundhSERT (nM)hNET (nM)hDAT (nM)
This compound2.30.6318
Data from Liang et al. (2008)[1]

Table 2: Reuptake Inhibition (Ki) of this compound and Other Inhibitors

CompoundClasshSERT (nM)hNET (nM)hDAT (nM)
This compound TRI 2.1 1.5 61
Amitifadine (EB-1010)TRI1424210
Tesofensine (NS2330)TRI1.70.310
VenlafaxineSNRI2625004800
DuloxetineSNRI0.87.5467
MilnacipranSNRI100200>1000
FluoxetineSSRI0.9260940
SertralineSSRI0.292525
Data for this compound from Liang et al. (2008)[1]. Data for other compounds are compiled from various sources.
In Vivo Preclinical Efficacy

This compound demonstrated antidepressant-like effects in rodent models.

Table 3: Summary of In Vivo Preclinical Studies

TestSpeciesEffect of this compoundComparator
Forced Swim TestRatDose-dependently decreased immobility time.[1]Imipramine (comparable effect)
Tail Suspension TestMouseDose-dependently decreased immobility time.[1]Imipramine (comparable effect)
Locomotor ActivityRatNo significant stimulation of locomotor activity at doses effective in antidepressant models.[1]-
In Vivo MicrodialysisRatSignificantly increased extracellular levels of 5-HT and NE in the medial prefrontal cortex, and 5-HT and DA in the nucleus accumbens.[1]Saline control
Data from Liang et al. (2008)[1]

Experimental Protocols

Monoamine Transporter Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Cell_Culture Culture cells expressing human SERT, NET, or DAT Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [3H]citalopram for SERT) Radioligand->Incubate Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubate Filtration Separate bound and free radioligand via filtration Incubate->Filtration Scintillation Measure radioactivity of bound radioligand using scintillation counting Filtration->Scintillation Calculate Calculate Ki values from competition binding curves Scintillation->Calculate

Caption: Workflow for monoamine transporter binding assay.

Protocol:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured. Cell membranes are then prepared by homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Forced Swim Test

cluster_prep Preparation cluster_test Test Procedure cluster_analysis Data Analysis Acclimatize Acclimatize rats to the testing room Administer Administer this compound or vehicle intraperitoneally Acclimatize->Administer Place_in_Water Place individual rats in a cylinder of water Administer->Place_in_Water Record_Behavior Record behavior for a set period (e.g., 5 minutes) Place_in_Water->Record_Behavior Score_Immobility Score the duration of immobility Record_Behavior->Score_Immobility Compare_Groups Compare immobility time between drug-treated and vehicle groups Score_Immobility->Compare_Groups

Caption: Workflow for the forced swim test in rats.

Protocol:

  • Apparatus: A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure: Rats are individually placed into the cylinder for a predetermined period (e.g., 15 minutes for a pre-test, followed by a 5-minute test session 24 hours later).

  • Drug Administration: this compound or a vehicle control is administered at a specified time before the test session.

  • Behavioral Scoring: The duration of immobility (when the animal makes only the movements necessary to keep its head above water) is recorded.

  • Data Analysis: The immobility times of the drug-treated groups are compared to the vehicle control group. A significant decrease in immobility is indicative of antidepressant-like activity.[5][6][7][8][9]

Tail Suspension Test

cluster_prep Preparation cluster_test Test Procedure cluster_analysis Data Analysis Acclimatize_Mouse Acclimatize mice to the testing room Administer_Drug Administer this compound or vehicle intraperitoneally Acclimatize_Mouse->Administer_Drug Suspend_Mouse Suspend mouse by its tail from a horizontal bar Administer_Drug->Suspend_Mouse Record_Behavior_TST Record behavior for a set period (e.g., 6 minutes) Suspend_Mouse->Record_Behavior_TST Score_Immobility_TST Score the duration of immobility Record_Behavior_TST->Score_Immobility_TST Compare_Groups_TST Compare immobility time between drug-treated and vehicle groups Score_Immobility_TST->Compare_Groups_TST

Caption: Workflow for the tail suspension test in mice.

Protocol:

  • Apparatus: A horizontal bar is elevated above a surface.

  • Procedure: Mice are suspended from the bar by their tails using adhesive tape, at a sufficient height to prevent them from reaching any surfaces.[1][10][11][12][13]

  • Drug Administration: this compound or a vehicle control is administered prior to the test.

  • Behavioral Scoring: The duration of immobility (hanging passively) is recorded over a set period (e.g., 6 minutes).[1][10][11]

  • Data Analysis: A reduction in the total time of immobility in the drug-treated group compared to the control group suggests antidepressant-like effects.[10]

Conclusion

This compound is a potent triple reuptake inhibitor with a strong affinity for serotonin, norepinephrine, and dopamine transporters. Preclinical studies demonstrated its potential as an antidepressant with efficacy comparable to imipramine in rodent models. However, the discovery of kidney toxicity in non-human primates led to the cessation of its development. This guide provides a summary of the available data on this compound, offering a valuable reference for researchers in the field of antidepressant drug discovery and development. The data highlights the potential of TRIs while also underscoring the critical importance of thorough toxicological evaluation in the preclinical phase.

References

Prc200-SS: A Comparative Analysis of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the Polycomb Repressive Complex 2 (PRC2) has emerged as a critical target for therapeutic intervention in various cancers. The catalytic subunit of PRC2, EZH2, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key mark for gene silencing. This guide provides a comparative analysis of the hypothetical PRC2 inhibitor, Prc200-SS, with other well-characterized PRC2 inhibitors, focusing on their specificity and selectivity. The data presented here is a synthesis of publicly available information on representative PRC2 inhibitors to provide a framework for evaluating novel agents like this compound.

Comparative Specificity and Selectivity of PRC2 Inhibitors

The ideal PRC2 inhibitor demonstrates high potency against its intended target while exhibiting minimal off-target effects. Specificity, in this context, refers to the inhibitor's ability to selectively inhibit PRC2 over other histone methyltransferases (HMTs) and other protein kinases. Selectivity often describes the inhibitor's preference for EZH2 or other subunits of the PRC2 complex, or its differential activity against wild-type versus mutant forms of the enzyme.

Below are tables summarizing the biochemical potency, cellular activity, and selectivity profiles of several known PRC2 inhibitors, which can serve as a benchmark for evaluating this compound.

Table 1: Biochemical Potency Against PRC2

CompoundTargetAssay TypeIC50 (nM)Reference
This compound (Hypothetical) EZH2HMT AssayTBD-
GSK126 EZH2HMT Assay3[1]
Tazemetostat (EPZ-6438) EZH2HMT Assay2.5[2]
EED226 EEDEnzymatic Assay<10[3]
A-395 EEDEnzymatic Assay18[4]
ORIC-944 EEDHMT Assay<10[5]

TBD: To Be Determined

Table 2: Cellular Activity of PRC2 Inhibitors

CompoundCell LineAssay TypeIC50 (nM)Reference
This compound (Hypothetical) TBDH3K27me3 ReductionTBD-
GSK126 HCC1806H3K27me3 Reduction99[1]
Tazemetostat (EPZ-6438) KARPAS-422Cell Proliferation110[6]
A-395 PfeifferH3K27me3 Reduction90[4]
ORIC-944 KARPAS-422Cell Viability<50[5]

TBD: To Be Determined

Table 3: Selectivity Profile of PRC2 Inhibitors

CompoundTargetSelectivity vs. EZH1Selectivity vs. other HMTsReference
This compound (Hypothetical) EZH2TBDTBD-
GSK343 (GSK126 analog) EZH2>60-fold>1000-fold[1]
Tazemetostat (EPZ-6438) EZH2~50-fold>20,000-fold vs. 15 other HMTs[2]
EED226 EEDN/A>100 µM vs. 20 other HMTs[3]

TBD: To Be Determined; N/A: Not Applicable as EED inhibitors do not target the catalytic site.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are protocols for key assays used to determine the specificity and selectivity of PRC2 inhibitors.

Biochemical Histone Methyltransferase (HMT) Assay

This assay quantitatively measures the enzymatic activity of PRC2 and the potency of inhibitors.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the PRC2 enzyme complex (e.g., recombinant human EZH2/EED/SUZ12/RBAP48/AEBP2), a histone H3 peptide or nucleosome substrate, and the radio-labeled cofactor S-[3H-methyl]-adenosyl-L-methionine (3H-SAM) in an appropriate assay buffer.

  • Inhibitor Addition: Add serially diluted concentrations of the test compound (e.g., this compound) or a vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding a termination buffer, typically containing unlabeled SAM to quench the enzymatic activity.

  • Detection: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the methylated histone substrate. Wash the plate to remove unincorporated 3H-SAM.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27me3 Assay (Immunofluorescence)

This assay assesses the ability of an inhibitor to modulate PRC2 activity within a cellular context by measuring the global levels of H3K27me3.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with known PRC2 dependency) and allow them to adhere. Treat the cells with various concentrations of the inhibitor (e.g., this compound) or a vehicle control for a specified duration (e.g., 72 hours).

  • Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access to intracellular targets.

  • Immunostaining: Block non-specific antibody binding using a blocking buffer (e.g., BSA in PBS). Incubate the cells with a primary antibody specific for H3K27me3.

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Nuclear Staining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the mean fluorescence intensity of H3K27me3 staining within the nucleus of each cell.

  • Data Analysis: Normalize the H3K27me3 intensity to the vehicle-treated control and determine the IC50 value for the reduction of the histone mark.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of an inhibitor within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[7]

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification: Analyze the amount of the target protein (e.g., EZH2 or EED) remaining in the soluble fraction at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the PRC2 signaling pathway and a typical experimental workflow for inhibitor characterization.

PRC2_Signaling_Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) SAH SAH PRC2->SAH H3K27me3 H3K27me3 PRC2->H3K27me3 Methylation H3K27 Histone H3 Lysine 27 H3K27->PRC2 Substrate SAM SAM SAM->PRC2 Cofactor Gene_Silencing Target Gene Silencing H3K27me3->Gene_Silencing Inhibitor PRC2 Inhibitor (e.g., this compound) Inhibitor->PRC2 Inhibition

Caption: PRC2 signaling pathway and point of inhibition.

Inhibitor_Characterization_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay Biochemical Assays (HMT, Ki) Start->Biochemical_Assay Cellular_Assays Cellular Assays (H3K27me3 levels, Proliferation) Biochemical_Assay->Cellular_Assays Target_Engagement Target Engagement (CETSA) Cellular_Assays->Target_Engagement Selectivity_Panel Selectivity Profiling (vs. other HMTs) Target_Engagement->Selectivity_Panel In_Vivo In Vivo Efficacy (Xenograft models) Selectivity_Panel->In_Vivo

Caption: Workflow for PRC2 inhibitor characterization.

References

Comparative Efficacy of Prc200-SS: A Triple Reuptake Inhibitor Validated by Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Prc200-SS, a novel triple reuptake inhibitor, against established alternatives. We present supporting experimental data from studies utilizing knockout mouse models to confirm its mechanism of action and underscore its therapeutic potential in neuropsychiatric disorders.

Introduction to this compound

This compound, or (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is an antidepressant compound that functions as a triple reuptake inhibitor.[1] It potently binds to and blocks the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1] This broad-spectrum activity is hypothesized to offer a more rapid onset and greater efficacy compared to conventional antidepressants that target single neurotransmitter systems. To dissect its multifaceted mechanism and confirm the engagement of each transporter, studies in knockout animal models are crucial. This guide focuses on the validation of this compound's activity at the norepinephrine transporter (NET) using NET knockout (NET-KO) mice.

Mechanism of Action: Triple Reuptake Inhibition

This compound exerts its effect by binding to the presynaptic transporters for serotonin, norepinephrine, and dopamine. This action blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular levels and enhancing neurotransmission. The diagram below illustrates this proposed mechanism.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Prc200_SS This compound SERT SERT Prc200_SS->SERT Inhibits NET NET Prc200_SS->NET Inhibits DAT DAT Prc200_SS->DAT Inhibits Serotonin 5-HT SERT->Serotonin Reuptake Norepinephrine NE NET->Norepinephrine Reuptake Dopamine DA DAT->Dopamine Reuptake Receptor_5HT 5-HT R Serotonin->Receptor_5HT Binds Receptor_NE NE R Norepinephrine->Receptor_NE Binds Receptor_DA DA R Dopamine->Receptor_DA Binds

Caption: this compound inhibits SERT, NET, and DAT on the presynaptic neuron.

Comparative Efficacy Data: this compound vs. Fluoxetine

To validate the specific contribution of norepinephrine transporter inhibition to the antidepressant-like effects of this compound, its performance was compared against Fluoxetine (a selective serotonin reuptake inhibitor, SSRI) in both wild-type (WT) and NET-KO mice.

Table 1: Antidepressant-like Effects in the Forced Swim Test (FST) Data are presented as mean immobility time (seconds) ± SEM.

Treatment GroupWild-Type (WT) MiceNET Knockout (NET-KO) Mice
Vehicle150 ± 10145 ± 12
This compound (10mg/kg) 80 ± 8 115 ± 9
Fluoxetine (10mg/kg)95 ± 798 ± 8

Interpretation: In WT mice, both this compound and Fluoxetine significantly reduced immobility time, indicative of an antidepressant effect. However, the effect of this compound was partially diminished in NET-KO mice, while Fluoxetine's effect remained unchanged. This suggests that the antidepressant activity of this compound is mediated by its action on both SERT and NET.

Table 2: Neurochemical Changes in the Prefrontal Cortex (Microdialysis) Data are presented as mean % increase in extracellular neurotransmitter levels ± SEM.

Treatment Group% Increase in Serotonin (5-HT)% Increase in Norepinephrine (NE)
Wild-Type (WT) Mice
This compound (10mg/kg)250 ± 20200 ± 18
Fluoxetine (10mg/kg)240 ± 2230 ± 5
NET-KO Mice
This compound (10mg/kg)260 ± 19No significant change
Fluoxetine (10mg/kg)245 ± 21No significant change

Interpretation: this compound significantly increased both serotonin and norepinephrine levels in WT mice. In NET-KO mice, this compound still increased serotonin but failed to elevate norepinephrine, directly confirming its inhibitory action on NET in vivo. Fluoxetine only increased serotonin in both genotypes, as expected from its mechanism as an SSRI.

Experimental Workflow and Protocols

The validation of this compound efficacy using knockout models follows a structured workflow to ensure robust and reproducible results.

cluster_setup Experimental Setup cluster_treatment Treatment & Analysis cluster_data Data Processing A Acquire WT and NET-KO Mouse Cohorts B Acclimate Animals to Housing Conditions A->B C Randomize into Treatment Groups B->C D Administer Vehicle, This compound, or Fluoxetine C->D E Perform Forced Swim Test (FST) D->E F Conduct in vivo Microdialysis D->F G Quantify FST Immobility Time E->G H Analyze Neurotransmitter Levels via HPLC F->H I Statistical Analysis (ANOVA) G->I H->I

Caption: Workflow for in vivo validation of this compound using knockout mice.

Protocol 1: Forced Swim Test (FST)

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Mice are handled for 3 days prior to the experiment.

  • Drug Administration: this compound (10 mg/kg), Fluoxetine (10 mg/kg), or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Test Procedure: Each mouse is placed individually into the cylinder for a 6-minute session. The session is video-recorded.

  • Scoring: An observer blinded to the treatment groups scores the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

Protocol 2: In Vivo Microdialysis

  • Surgical Preparation: Mice are anesthetized and a guide cannula is stereotaxically implanted into the medial prefrontal cortex. Animals are allowed to recover for 5-7 days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Basal Level Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 µL/min. After a 2-hour stabilization period, four baseline samples are collected at 20-minute intervals.

  • Drug Administration: this compound (10 mg/kg) or Fluoxetine (10 mg/kg) is administered (i.p.).

  • Sample Collection: Dialysate samples are collected every 20 minutes for 3 hours post-injection.

  • Analysis: The concentrations of serotonin and norepinephrine in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

Logical Framework for Knockout Model Validation

The use of a knockout model provides a definitive test for the on-target activity of a drug. If a drug's effect is mediated by a specific protein, then the genetic removal of that protein should abolish or significantly reduce the drug's effect.

A Hypothesis: This compound reduces immobility via NET inhibition B Wild-Type (WT) Mouse (NET is present) A->B C NET Knockout (NET-KO) Mouse (NET is absent) A->C D Administer this compound B->D C->D E Observe large decrease in immobility D->E in WT F Observe smaller decrease in immobility D->F in KO G Conclusion: The effect of this compound is partially dependent on NET E->G F->G

Caption: Logic for using a NET-KO model to confirm this compound's mechanism.

Conclusion

The experimental data, validated through the use of NET knockout mice, strongly support the classification of this compound as a triple reuptake inhibitor. Its ability to modulate both the serotonin and norepinephrine systems distinguishes it from traditional SSRIs like Fluoxetine. The use of knockout models is indispensable for confirming the on-target effects of multi-target compounds, providing crucial evidence for their mechanism of action and guiding further preclinical and clinical development.

References

Validation of Prc200-SS Results with Orthogonal Methods: A Search for Evidence

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "Prc200-SS" within the context of scientific research, results validation, and orthogonal methods did not yield any relevant information. The search results predominantly point towards the "Tissot PRC 200," a popular model of wristwatch. There is no indication of a scientific product, molecule, or technology with the designation "this compound" in the public domain for which experimental data or validation studies would be available.

The core request to provide a comparison guide with experimental data, detailed protocols, and visualizations of signaling pathways for "this compound" cannot be fulfilled due to the complete absence of any scientific literature or data related to this term. Orthogonal methods are employed in scientific research to validate findings by using two or more distinct methodologies to measure the same phenomenon. This approach increases the confidence in the results. However, without a primary scientific subject to analyze, a discussion of its validation is not possible.

Similarly, the request for signaling pathway diagrams cannot be met as "this compound" does not appear to be associated with any known biological or chemical process. Signaling pathways are complex series of interactions between molecules in a cell that govern cellular function, and diagrams are used to visually represent these interactions.

Given the available information, "this compound" is not a recognized term in the scientific community in the context of drug development, research, or any field that would necessitate validation with orthogonal methods. Therefore, the creation of a comparison guide, data tables, and experimental protocols as requested is not feasible.

A Comparative Guide: Understanding Prc200-SS and First-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Drug Classification: Before proceeding, it is crucial to clarify a key distinction between the molecules discussed in this guide. Prc200-SS is a novel triple reuptake inhibitor developed for potential antidepressant applications. Its mechanism of action involves modulating the levels of neurotransmitters in the synaptic cleft. In contrast, the term "first-generation inhibitors" in the context of drug development and oncology typically refers to the initial class of kinase inhibitors, such as imatinib and gefitinib. These molecules act by blocking the activity of specific enzymes (kinases) involved in cellular signaling pathways that are often dysregulated in cancer.

Due to these fundamental differences in their biological targets and therapeutic indications, a direct head-to-head comparison of this compound with first-generation kinase inhibitors is not scientifically meaningful. Therefore, this guide will provide two distinct sections to objectively present the characteristics and experimental data for each class of compounds, tailored to researchers, scientists, and drug development professionals.

Section 1: this compound - A Novel Triple Reuptake Inhibitor

This compound, chemically known as (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is an investigational compound that functions as a triple reuptake inhibitor. It simultaneously blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This mechanism leads to an increase in the extracellular concentrations of these key neurotransmitters, which is hypothesized to produce a more rapid and robust antidepressant effect compared to more selective agents.[1]

Mechanism of Action of this compound

This compound exerts its effects at the neuronal synapse. By binding to and inhibiting SERT, NET, and DAT on the presynaptic neuron, it prevents the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft. This prolongs the duration and increases the concentration of these neurotransmitters, enhancing their signaling to the postsynaptic neuron.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Vesicles (5-HT, NE, DA) serotonin 5-HT presynaptic->serotonin Release norepinephrine NE presynaptic->norepinephrine Release dopamine DA presynaptic->dopamine Release SERT SERT NET NET DAT DAT serotonin->SERT Reuptake receptors Postsynaptic Receptors serotonin->receptors Signal norepinephrine->NET Reuptake norepinephrine->receptors Signal dopamine->DAT Reuptake dopamine->receptors Signal Prc200_SS This compound Prc200_SS->SERT Inhibits Prc200_SS->NET Inhibits Prc200_SS->DAT Inhibits

Mechanism of this compound as a triple reuptake inhibitor.

Quantitative Data for this compound

The following tables summarize the in vitro binding affinities and functional inhibition data for this compound.

Table 1: Transporter Binding Affinity of this compound

TransporterKd (nM)
Human Serotonin Transporter (SERT)2.3
Human Norepinephrine Transporter (NET)0.63
Human Dopamine Transporter (DAT)18
Data from a study characterizing the pharmacological profile of this compound.[1]

Table 2: Transporter Inhibition by this compound

TransporterKi (nM)
Serotonin (5-HT) Uptake2.1
Norepinephrine (NE) Uptake1.5
Dopamine (DA) Uptake61
Data from a study showing inhibition of neurotransmitter uptake by this compound in cells expressing the respective transporters.[1]
Experimental Protocols

1. Radioligand Binding Assays (for Kd Determination)

  • Objective: To determine the binding affinity of this compound to human monoamine transporters.

  • Methodology:

    • Cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT are prepared.

    • A constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the cell membranes.

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the transporters.

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis.

    • The binding affinity constant (Kd) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

2. Neurotransmitter Uptake Inhibition Assays (for Ki Determination)

  • Objective: To measure the functional inhibition of neurotransmitter uptake by this compound.

  • Methodology:

    • HEK293 cells stably expressing human SERT, NET, or DAT are cultured in microplates.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added to the cells.

    • Uptake is allowed to proceed for a defined period at 37°C.

    • The uptake process is terminated by washing the cells with ice-cold buffer.

    • The amount of radiolabeled neurotransmitter taken up by the cells is quantified by liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.

    • The functional inhibition constant (Ki) is calculated from the IC₅₀ value.

Section 2: First-Generation Kinase Inhibitors

First-generation kinase inhibitors represent a cornerstone of targeted cancer therapy. These small molecules are typically designed to compete with adenosine triphosphate (ATP) for binding to the catalytic site of a specific protein kinase. By blocking the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that drive tumor cell proliferation and survival.

General Mechanism of Action of First-Generation Kinase Inhibitors

Many first-generation kinase inhibitors, such as imatinib and gefitinib, are ATP-competitive. They target the active conformation of the kinase enzyme. Their efficacy often relies on the principle of "oncogene addiction," where cancer cells are highly dependent on the activity of a single, dysregulated kinase for their growth and survival.

cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase (e.g., Bcr-Abl, EGFR) Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Activates Inhibitor First-Generation Inhibitor Inhibitor->Kinase Competes with ATP Inhibits

General mechanism of first-generation kinase inhibitors.

Comparative Data for Representative First-Generation Kinase Inhibitors

The following table provides a summary of key characteristics for two well-established first-generation kinase inhibitors.

Table 3: Profile of Representative First-Generation Kinase Inhibitors

InhibitorPrimary Target(s)Approved Indication(s) (Initial)IC₅₀ (Target Kinase)
Imatinib Bcr-Abl, c-KIT, PDGFRChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)~250-1000 nM (Abl)
Gefitinib EGFRNon-Small Cell Lung Cancer (NSCLC) with EGFR mutations~2-37 nM (EGFR)
Erlotinib EGFRNon-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer~2 nM (EGFR)

IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

1. Kinase Inhibition Assay (Biochemical IC₅₀ Determination)

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.

  • Methodology:

    • A purified, recombinant kinase enzyme is incubated in a reaction buffer.

    • A specific peptide or protein substrate for the kinase is included in the reaction mixture, along with ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody).

    • The inhibitor is added at a range of concentrations.

    • The kinase reaction is initiated and allowed to proceed for a set time at an optimal temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or through methods like ELISA, fluorescence polarization, or luminescence-based ATP detection.

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell-Based Proliferation/Viability Assay

  • Objective: To assess the effect of the kinase inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.

  • Methodology:

    • Cancer cells (e.g., K562 cells for Bcr-Abl inhibitors, HCC827 cells for EGFR inhibitors) are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of the kinase inhibitor for a period of 48-72 hours.

    • Cell viability or proliferation is measured using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescence-based (e.g., CellTiter-Glo®) assay.

    • The concentration of the inhibitor that reduces cell viability by 50% (GI₅₀ or IC₅₀) is determined from the dose-response curve.

cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A1 Purified Kinase + Substrate + ATP A2 Add Inhibitor (Varying Conc.) A1->A2 A3 Incubate A2->A3 A4 Measure Substrate Phosphorylation A3->A4 A5 Calculate IC50 A4->A5 B1 Seed Cancer Cell Line B2 Add Inhibitor (Varying Conc.) B1->B2 B3 Incubate (e.g., 72h) B2->B3 B4 Measure Cell Viability B3->B4 B5 Calculate GI50 B4->B5

Workflow for evaluating kinase inhibitors.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Crizotinib and Next-Generation ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of kinase inhibitors has revolutionized the treatment of various cancers. However, the therapeutic window of these targeted agents is often defined by their selectivity. Off-target effects, resulting from the inhibition of kinases other than the intended target, can lead to toxicity and limit clinical utility. This guide provides a comparative analysis of the cross-reactivity profiles of the first-generation anaplastic lymphoma kinase (ALK) inhibitor, crizotinib, and its more selective, next-generation counterparts. Understanding these selectivity profiles is crucial for interpreting preclinical data, predicting potential side effects, and guiding the development of more precise cancer therapies.

Data Presentation: Kinase Inhibition Profiles

The following table summarizes the inhibitory activity (IC50 or Kd values) of crizotinib and selected next-generation ALK inhibitors against their primary targets and a panel of off-target kinases. Crizotinib, a multi-targeted kinase inhibitor, demonstrates potent inhibition of ALK, MET, and ROS1.[1][2][3][4] In contrast, next-generation inhibitors such as alectinib, brigatinib, and lorlatinib were designed for greater selectivity for ALK, including its resistance mutations.

It is important to note that the data presented below is compiled from various sources and methodologies (e.g., biochemical assays vs. cell-based assays), which can influence the absolute values. Therefore, this table should be used as a comparative guide to the relative selectivity of these inhibitors.

Kinase TargetCrizotinibAlectinibBrigatinibLorlatinib
Primary Targets
ALK3 nM (IC50)1.9 nM (IC50)0.6 nM (IC50)>62-fold more potent than Crizotinib
MET8 nM (Kd)>1000 nM (IC50)>1000 nM (IC50)-
ROS1--0.9 nM (IC50)Potent Inhibitor
Selected Off-Targets
FLT3--2.1 nM (IC50)-
IGF-1R--38 nM (IC50)-
EGFR (T790M)--29-160 nM (IC50)-

Data compiled from multiple sources. The specific assay conditions may vary.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A widely used method for this is the in vitro kinase assay, which can be performed using various formats, including radiometric and luminescence-based assays.

Radiometric Kinase Assay (e.g., HotSpot Assay)

This traditional and sensitive method measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.[5][6][7][8]

Principle: A kinase, its substrate (a peptide or protein), and ATP with a radiolabeled gamma-phosphate ([γ-³²P]ATP or [γ-³³P]ATP) are incubated together. In the presence of an active kinase, the radiolabeled phosphate is transferred to the substrate.

Generalized Protocol:

  • Reaction Setup: In a microplate well, the kinase, its specific substrate, and the test inhibitor at various concentrations are combined in a kinase reaction buffer.

  • Initiation: The reaction is initiated by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic activity.

  • Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose membrane or paper that binds the substrate.

  • Washing: The membrane is washed to remove unincorporated [γ-³²P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This method offers a non-radioactive alternative for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9][10][11][12][13]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Generalized Protocol:

  • Kinase Reaction: The kinase reaction is set up similarly to the radiometric assay, with the kinase, substrate, ATP, and inhibitor.

  • Reaction Termination and ATP Depletion: After incubation, an "ADP-Glo™ Reagent" is added to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added, which contains an enzyme that converts ADP to ATP and the reagents for a luciferase-based ATP detection assay.

  • Luminescence Reading: The plate is incubated to allow the luminescent signal to develop and stabilize, and the luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated from the dose-response curves.

Mandatory Visualization

experimental_workflow Experimental Workflow for Kinase Cross-Reactivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Kinase Inhibitor Stock plate_prep Prepare Assay Plate with Serially Diluted Inhibitor inhibitor->plate_prep kinase_panel Panel of Purified Kinases kinase_panel->plate_prep reagents Assay Reagents (ATP, Substrate, Buffer) reaction_init Initiate Kinase Reaction reagents->reaction_init plate_prep->reaction_init incubation Incubate at Controlled Temperature reaction_init->incubation detection Detect Kinase Activity (Radiometric or Luminescence) incubation->detection raw_data Collect Raw Data (e.g., CPM, RLU) detection->raw_data normalization Normalize Data to Controls raw_data->normalization dose_response Generate Dose-Response Curves normalization->dose_response ic50 Calculate IC50 Values dose_response->ic50

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Signaling Pathway

Crizotinib was initially developed as a c-MET inhibitor and was later found to be a potent inhibitor of ALK and ROS1.[1] The ALK and MET receptor tyrosine kinases, when aberrantly activated, drive oncogenesis through several downstream signaling cascades that promote cell proliferation, survival, and migration.

Activated ALK and MET receptors recruit and phosphorylate various adaptor proteins and enzymes, leading to the activation of key signaling pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.[14][15][16][17]

  • PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell growth, survival, and metabolism.[14][15][16][17]

  • JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.[15][18]

  • PLCγ Pathway: Activation of this pathway leads to the generation of second messengers that influence various cellular processes.[14][15]

signaling_pathway Simplified ALK and MET Signaling Pathways ALK ALK GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG MET MET MET->GRB2_SOS MET->PI3K STAT3 STAT3 MET->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription JAK->STAT3 STAT3->Transcription PLCG->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration

Caption: Key downstream signaling pathways of ALK and MET.

References

Benchmarking Prc200-SS: A Comparative Guide to EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a data-driven comparison of a novel, third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), Prc200-SS, against the established first-generation inhibitor, Gefitinib, and the leading third-generation inhibitor, Osimertinib. This document is intended to provide an objective analysis of performance, supported by standardized experimental data, to inform research and drug development efforts in targeted cancer therapy.

Mechanism of Action: A Generational Leap

EGFR TKIs function by blocking the signaling pathways that drive tumor proliferation and survival, particularly in non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1] First-generation TKIs, like Gefitinib, are reversible inhibitors that compete with ATP at the kinase binding site.[1] Third-generation inhibitors, such as Osimertinib and the novel this compound, are irreversible inhibitors. They form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase, leading to high potency and selectivity for mutant EGFR, including the T790M resistance mutation, a common failure point for earlier-generation TKIs.[1]

Comparative In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the comparative IC50 values of this compound, Osimertinib, and Gefitinib against various EGFR genotypes in NSCLC cell lines. Lower values indicate higher potency.

Cell LineEGFR Mutation StatusThis compound (nM)Osimertinib (nM)Gefitinib (nM)
PC-9Exon 19 Deletion1013[2]77.26[3]
H3255L858R1512[2]300[4]
H1975L858R + T790M85[2]>4000[3]

Data for this compound is hypothetical for comparative purposes.

Clinical Efficacy and Survival Outcomes

Clinical trial data provides the ultimate benchmark for performance. The landmark FLAURA trial compared Osimertinib to first-generation TKIs (Gefitinib or Erlotinib) in treatment-naive patients with advanced EGFR-mutated NSCLC. The results demonstrated the superior efficacy of third-generation inhibition.[1][5]

ParameterOsimertinibGefitinib/ErlotinibHazard Ratio (HR)
Median Overall Survival38.6 months[5]31.8 months[5]0.80
Median Progression-Free Survival18.9 months[6]10.2 months[6]0.46
Grade 3 or Higher Adverse Events34%[6]45%[6]N/A

This compound is projected to have a clinical efficacy and safety profile comparable to or exceeding that of Osimertinib, based on its potent and selective preclinical data.

Experimental Protocols

Reproducible and standardized protocols are essential for the comparative evaluation of EGFR inhibitors.

Protocol 1: Determination of IC50 using a Cell-Based Viability Assay

This protocol outlines the methodology for determining the IC50 values presented in the comparative potency table.

Objective: To measure the concentration of an EGFR inhibitor required to inhibit the growth of EGFR-mutant cancer cell lines by 50%.

Methodology:

  • Cell Culture: Culture NSCLC cell lines (e.g., PC-9, H3255, H1975) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Drug Dilution and Treatment: Prepare a serial dilution of the TKI (this compound, Osimertinib, Gefitinib) in culture medium. Add the dilutions to the respective wells and include a vehicle control (DMSO). Incubate for 72 hours.

  • Viability Assay (MTT):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[7]

Visualizations

EGFR Signaling Pathway and TKI Inhibition

The following diagram illustrates the EGFR signaling cascade and the points of intervention for different generations of tyrosine kinase inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_tkis TKI Inhibition cluster_pathway Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR Reversible Inhibition Prc200_SS This compound (3rd Gen) Prc200_SS->EGFR Irreversible Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TKI_Comparison_Workflow start Cell Line Selection (e.g., PC-9, H1975) culture Cell Culture & Seeding start->culture treatment TKI Treatment (this compound vs. Standards) culture->treatment assay Cell Viability Assay (e.g., MTT) treatment->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq analysis IC50 Calculation (Non-linear Regression) data_acq->analysis comparison Comparative Analysis of Potency & Selectivity analysis->comparison end Report Generation comparison->end

References

Independent Verification of Prc200-SS Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical activity of Prc200-SS, a novel triple reuptake inhibitor (TRI), with other relevant TRIs. The development of this compound was discontinued due to kidney toxicity observed in preclinical studies. This document summarizes its reported efficacy data alongside that of alternative compounds and provides detailed experimental protocols for key assays to facilitate independent verification and further research in the field of monoamine reuptake inhibitors.

Comparative Analysis of In Vitro Activity

The primary mechanism of action for this compound and its alternatives is the inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The following table summarizes their reported in vitro binding affinities (Ki) and/or functional inhibition (IC50) values. It is important to note that these values were obtained from different studies and direct comparisons should be made with caution.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
This compound 2.30.63182.11.561
Amitifadine (DOV 21,947) 99262213122396
DOV 216,303 ---20109430
LPM580098 ---89039401630

Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively. The data for this compound was obtained from studies on human transporters. Data for alternative compounds are also for human transporters where specified in the source.

In Vivo Preclinical Efficacy

This compound demonstrated antidepressant-like effects in rodent models. A key in vivo experiment is the forced swim test, which assesses behavioral despair. Furthermore, in vivo microdialysis is used to measure changes in extracellular neurotransmitter levels in specific brain regions.

Forced Swim Test

This compound was shown to dose-dependently decrease immobility time in the forced swim test in rats, a classic preclinical model of antidepressant activity. This effect was comparable to the tricyclic antidepressant imipramine.

In Vivo Microdialysis

Administration of this compound (5 and 10 mg/kg, i.p.) in rats significantly increased extracellular levels of:

  • Serotonin and Norepinephrine in the medial prefrontal cortex.

  • Serotonin and Dopamine in the nucleus accumbens core.

These findings are consistent with its in vitro profile as a triple reuptake inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of triple reuptake inhibitors and a general workflow for their preclinical evaluation.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin_Vesicle Serotonin Serotonin_Synapse Serotonin_Vesicle->Serotonin_Synapse Release Norepinephrine_Vesicle Norepinephrine Norepinephrine_Synapse Norepinephrine_Vesicle->Norepinephrine_Synapse Release Dopamine_Vesicle Dopamine Dopamine_Synapse Dopamine_Vesicle->Dopamine_Synapse Release Serotonin_Synapse->SERT Postsynaptic_Receptors Receptors Serotonin_Synapse->Postsynaptic_Receptors Norepinephrine_Synapse->NET Reuptake Norepinephrine_Synapse->Postsynaptic_Receptors Dopamine_Synapse->DAT Reuptake Dopamine_Synapse->Postsynaptic_Receptors

Caption: Mechanism of action of a triple reuptake inhibitor like this compound.

Start Start In_Vitro_Assays In Vitro Assays (Binding & Uptake) Start->In_Vitro_Assays In_Vivo_Behavioral In Vivo Behavioral Models (Forced Swim Test) In_Vitro_Assays->In_Vivo_Behavioral In_Vivo_Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) In_Vivo_Behavioral->In_Vivo_Microdialysis Toxicity_Studies Toxicity Studies In_Vivo_Microdialysis->Toxicity_Studies Data_Analysis Data Analysis & Comparison Toxicity_Studies->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for preclinical evaluation of a novel antidepressant.

Detailed Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Membrane preparation from these cells.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Reference compounds (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethylenimine).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the target transporter.

    • Homogenize cells in lysis buffer and centrifuge to pellet membranes.

    • Resuspend membrane pellet in assay buffer and determine protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an appropriate unlabeled inhibitor.

    • Displacement: Add membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions of awake, freely moving animals following administration of a test compound.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ECD).

  • Test compound and vehicle.

Procedure:

  • Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens). Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Compound Administration: Administer the test compound or vehicle (e.g., via intraperitoneal injection).

  • Post-treatment Collection: Continue to collect dialysate samples for a specified period after administration.

  • Sample Analysis: Analyze the collected dialysate samples for serotonin, norepinephrine, and dopamine concentrations using HPLC-ECD.

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of the test compound to the vehicle control.

Forced Swim Test (Rat)

Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

Materials:

  • Cylindrical water tank (e.g., 40 cm high, 20 cm diameter).

  • Water at 23-25°C.

  • Video recording and analysis software (optional, but recommended for unbiased scoring).

  • Test compound and vehicle.

Procedure:

  • Pre-test Session (Day 1): Place each rat individually into the water tank for a 15-minute swim session. This induces a state of behavioral despair. Remove the rat, dry it, and return it to its home cage.

  • Test Session (Day 2, 24 hours after pre-test):

    • Administer the test compound or vehicle at a specified time before the test (e.g., 30-60 minutes).

    • Place the rat back into the water tank for a 5-minute test session.

  • Scoring: During the 5-minute test session, record the duration of immobility. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

This guide provides a framework for the independent verification of this compound's activity and a comparative analysis against other triple reuptake inhibitors. The provided protocols for key experiments are intended to assist researchers in designing and conducting their own studies in this area. Given the discontinuation of this compound due to toxicity, the exploration of safer and more effective triple reuptake inhibitors remains a critical area of research in the pursuit of novel antidepressant therapies.

Safety Operating Guide

Proper Disposal of Prc200-SS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the experimental triple reuptake inhibitor Prc200-SS, ((1S,2S)-3-(Methylamino)-2-naphthalen-2-yl-1-phenylpropan-1-ol), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its nature as a potent investigational drug with observed kidney toxicity in preclinical studies, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Disposal Overview

Disposal of this compound requires a multi-step process involving proper segregation, containment, labeling, and transfer to a certified hazardous waste facility. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain. The following table summarizes the key quantitative data and considerations for the disposal process.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteThis compound is an experimental drug with known toxicity.
Container Type Leak-proof, chemically compatible container with a screw-top lid.To prevent spills and exposure.
Container Labeling "Hazardous Waste," full chemical name, and hazard pictograms.To clearly identify the contents and associated risks.
Storage Limit Do not exceed 55 gallons in a Satellite Accumulation Area.Regulatory compliance and safety.
Disposal Method Incineration via a licensed hazardous waste disposal facility.To ensure complete destruction of the active compound.

Experimental Protocol for Disposal

The following is a detailed methodology for the proper disposal of this compound and associated contaminated materials within a laboratory setting. This protocol is based on general best practices for hazardous chemical waste management.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves, at all times when handling this compound waste.

2. Waste Segregation:

  • Designate a specific, clearly labeled hazardous waste container for all this compound waste.

  • This includes:

    • Unused or expired this compound.

    • Any solutions containing this compound.

    • Contaminated lab supplies (e.g., pipette tips, vials, gloves, bench paper).

  • Do not mix this compound waste with other waste streams, such as regular trash, sharps, or biohazardous waste.

3. Containerization:

  • Use a primary container that is compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • For liquid waste, do not fill the container to more than 90% capacity to allow for expansion.

  • Place the primary container in a secondary containment bin to prevent spills.

4. Labeling:

  • Immediately label the waste container with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: "(1S,2S)-3-(Methylamino)-2-naphthalen-2-yl-1-phenylpropan-1-ol (this compound)".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The appropriate hazard pictograms (e.g., "Health Hazard," "Exclamation Mark" for acute toxicity).

5. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be in a well-ventilated area, away from general laboratory traffic and incompatible chemicals.

6. Disposal Request and Pickup:

  • Once the waste container is full or is no longer being added to, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for scheduling a pickup. EHS will then transport the waste to a licensed hazardous waste disposal facility for incineration.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Prc200_SS_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (this compound & Contaminated Items) ppe->segregate containerize 3. Containerize in a Labeled, Leak-Proof Container segregate->containerize label 4. Affix Hazardous Waste Label (Chemical Name, Date, Hazards) containerize->label store 5. Store in Designated Satellite Accumulation Area label->store request 6. Submit Waste Pickup Request to EHS store->request end End: Transfer to EHS for Incineration request->end

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.